Product packaging for Luseogliflozin hydrate(Cat. No.:)

Luseogliflozin hydrate

Cat. No.: B13908933
M. Wt: 452.6 g/mol
InChI Key: WKBFUVDLGJDBDP-NGOMLPPMSA-N
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Description

Luseogliflozin hydrate is a useful research compound. Its molecular formula is C23H32O7S and its molecular weight is 452.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O7S B13908933 Luseogliflozin hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O7S

Molecular Weight

452.6 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate

InChI

InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23+;/m1./s1

InChI Key

WKBFUVDLGJDBDP-NGOMLPPMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O

Origin of Product

United States

Foundational & Exploratory

Luseogliflozin hydrate mechanism of action on SGLT2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Luseogliflozin Hydrate on SGLT2

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] This technical guide provides a detailed examination of the mechanism of action of luseogliflozin, its binding kinetics, and its pharmacodynamic effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent for the management of type 2 diabetes mellitus (T2DM).

Core Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of luseogliflozin is the competitive inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal tubule, is responsible for about 90% of this renal glucose reabsorption.[2][5]

In patients with T2DM, hyperglycemia leads to an increased filtered load of glucose, and the SGLT2 transporters contribute to maintaining high blood glucose levels by continuing to reabsorb this excess glucose.[5] Luseogliflozin specifically binds to and blocks SGLT2.[5] This inhibition reduces the reabsorption of glucose from the tubular fluid, leading to a significant increase in urinary glucose excretion (glucosuria).[5] The resulting loss of glucose from the body directly lowers plasma glucose concentrations in an insulin-independent manner.[6] This unique mechanism also contributes to a modest reduction in body weight and blood pressure, likely due to caloric loss and osmotic diuresis, respectively.[1][5]

cluster_Kidney Kidney Glomerulus Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Glucose in Filtrate Urine Urine ProximalTubule->Urine Glucose Excretion (Glucosuria) Bloodstream_Out Bloodstream (Lower Glucose) ProximalTubule->Bloodstream_Out SGLT2 SGLT2 Transporter SGLT2->ProximalTubule Bloodstream_In Bloodstream (High Glucose) Bloodstream_In->Glomerulus Filtration Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibits

Caption: Mechanism of Luseogliflozin on SGLT2 in the renal proximal tubule.

Quantitative Data

The efficacy and selectivity of luseogliflozin have been quantified through various in vitro and in vivo studies. The data below are summarized for comparative analysis.

Table 1: In Vitro Potency, Selectivity, and Binding Affinity
ParameterValueSpeciesNotesSource(s)
IC₅₀ for SGLT2 2.26 nMHuman50% inhibitory concentration.[2][4][7][8]
IC₅₀ for SGLT1 3990 nMHumanDemonstrates high selectivity for SGLT2.[2][4]
Selectivity Ratio ~1765-foldHumanRatio of IC₅₀ for SGLT1 over SGLT2.[4][7][9]
Ki (Inhibition Constant) 1.10 nMHumanIndicates competitive inhibition of hSGLT2.[3][4][10]
Kd (Dissociation Constant) 1.3 nMHumanReflects high binding affinity to hSGLT2.[3]
Dissociation Half-Time 7 hoursHumanSuggests a slow dissociation rate from hSGLT2, contributing to a long duration of action.[3]
Table 2: Pharmacodynamic Effects in Patients with T2DM (7-Day Treatment)
DoseChange in 24-h Urinary Glucose Excretion (UGE)Change in 24-h Mean GlucosePatient PopulationSource(s)
Placebo --Japanese T2DM[11][12]
Luseogliflozin 2.5 mg +82.1 g (vs. placebo)-24.39 mg/dL (vs. placebo)Normal renal function (eGFR ≥90)[11][12]
Luseogliflozin 2.5 mg +82.5 g (vs. placebo)-28.28 mg/dL (vs. placebo)Normal-to-mildly reduced renal function (eGFR ≥75 to <90)[11][12]
Luseogliflozin 2.5 mg +62.2 g (vs. placebo)-11.53 mg/dL (vs. placebo)Mild-to-moderately reduced renal function (eGFR <75)[11][12]

Note: The glucose-lowering effect is attenuated in patients with reduced renal function due to a decreased filtered glucose load.[11][13][14]

Table 3: In Vivo Efficacy in Animal Models (T2DN Rats)
ParameterTreatment GroupValueDurationSource(s)
Dose Luseogliflozin10 mg/kg/dayChronic[9][15]
Plasma Concentration Luseogliflozin~50 ng/mLChronic[9]
Blood Glucose LuseogliflozinNormalizedChronic[9][15]
HbA1c LuseogliflozinNormalizedChronic[9][15]
Urinary Glucose Excretion LuseogliflozinSustained IncreaseChronic[9][15]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This assay quantifies the inhibitory potency of luseogliflozin on SGLT2-mediated glucose transport.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).[4]

  • Substrate: A non-metabolizable, radiolabeled glucose analog, ¹⁴C-α-methylglucoside (¹⁴C-AMG), is used to measure glucose uptake.

  • Procedure:

    • hSGLT2-expressing CHO-K1 cells are cultured to confluence in appropriate plates.

    • Cells are washed with a sodium-containing uptake buffer (to enable SGLT activity) or a sodium-free buffer (as a negative control).

    • Cells are incubated with varying concentrations of luseogliflozin for a defined period.

    • The uptake reaction is initiated by adding ¹⁴C-AMG to the buffer.

    • After incubation, the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular ¹⁴C-AMG.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of luseogliflozin that inhibits 50% of the SGLT2-mediated glucose uptake (IC₅₀) is calculated. By performing the assay at different substrate concentrations, the inhibition constant (Ki) can be determined using kinetic models like the Cheng-Prusoff equation, confirming the competitive nature of the inhibition.[4][10]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N1 Culture CHO-hSGLT2 Cells N2 Plate cells and wash with Na+ buffer N1->N2 N3 Incubate with varying Luseogliflozin concentrations N2->N3 N4 Add ¹⁴C-AMG to initiate glucose uptake N3->N4 N5 Stop reaction and wash cells N4->N5 N6 Lyse cells and measure intracellular radioactivity N5->N6 N7 Calculate IC₅₀ and Ki values N6->N7

Caption: Experimental workflow for in vitro SGLT2 inhibition assay.
Binding Kinetics Assay

This protocol analyzes the direct binding and dissociation of luseogliflozin to the SGLT2 protein.

  • Reagents: Tritiated luseogliflozin ([³H]-luseogliflozin) is used as the radioligand.[3] Cell membranes are prepared from CHO cells overexpressing hSGLT2.

  • Procedure:

    • Association Assay: hSGLT2-expressing cell membranes are incubated with [³H]-luseogliflozin for various time points. The amount of bound radioligand is measured over time to determine the association rate constant (kon).

    • Dissociation Assay: Membranes are first incubated with [³H]-luseogliflozin to reach equilibrium. Then, an excess of unlabeled luseogliflozin is added to prevent re-binding of the radioligand. The amount of [³H]-luseogliflozin remaining bound is measured over time to determine the dissociation rate constant (koff).

    • Saturation Assay: Membranes are incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[3]

  • Data Analysis: The dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon) and confirmed by the saturation binding analysis. The dissociation half-time (t½) is calculated as 0.693/koff.[3]

In Vivo Animal Studies

These studies assess the pharmacodynamic effects of luseogliflozin in a relevant disease model.

  • Animal Model: T2DN rats, a genetic model of type 2 diabetic nephropathy, are commonly used.[9][15]

  • Drug Administration: Luseogliflozin is administered chronically, often mixed into the chow to achieve a target daily dose (e.g., 10 mg/kg/day).[9][15]

  • Measurements:

    • Blood Samples: Collected periodically (e.g., monthly) from the tail vein to measure blood glucose, HbA1c, and plasma insulin and luseogliflozin concentrations.[9]

    • Urine Collection: Rats are placed in metabolic cages for 24-hour urine collection to measure urinary volume and glucose excretion.

  • Data Analysis: The effects of luseogliflozin treatment are compared to a vehicle-treated control group to determine its efficacy in controlling hyperglycemia and promoting glucosuria.

Human Pharmacodynamic Studies

These trials evaluate the drug's effect in the target patient population.

  • Study Design: Typically a randomized, single- or double-blind, placebo-controlled, crossover or parallel-group study.[7][12][16]

  • Participants: Patients with T2DM, often with varying degrees of renal function, are enrolled.[11][13]

  • Procedure:

    • Participants are randomized to receive a specific once-daily dose of luseogliflozin (e.g., 2.5 mg, 5 mg) or a placebo for a set period (e.g., 7 days).[7]

    • Pharmacokinetic Sampling: Blood samples are collected at multiple time points to determine the plasma concentration-time profile of luseogliflozin.[7]

    • Pharmacodynamic Assessments: 24-hour urine is collected to measure total glucose excretion. Plasma glucose levels are monitored, often using a continuous glucose monitoring (CGM) system to assess the 24-hour glucose profile, including fasting and postprandial glucose.[11][12][16]

  • Data Analysis: The changes in UGE and plasma glucose parameters from baseline are compared between the luseogliflozin and placebo groups to establish the dose-response relationship and efficacy.

A Luseogliflozin Administration B Competitive Inhibition of SGLT2 A->B C Decreased Renal Glucose Reabsorption B->C D Increased Urinary Glucose Excretion (Glucosuria) C->D E Lowered Plasma Glucose Levels D->E Primary Mechanism G Caloric Loss D->G Secondary Effects H Osmotic Diuresis D->H Secondary Effects F Therapeutic Effect: Glycemic Control E->F I Body Weight Reduction G->I J Blood Pressure Reduction H->J

Caption: Logical relationship of Luseogliflozin's primary and secondary effects.

References

Luseogliflozin Hydrate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luseogliflozin hydrate, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Developed by Taisho Pharmaceutical Co., Ltd., it effectively lowers blood glucose levels by promoting urinary glucose excretion. This technical guide provides an in-depth overview of the discovery, a detailed account of its chemical synthesis, its mechanism of action, and a summary of key preclinical and clinical data. The document includes detailed experimental protocols for its synthesis and biological evaluation, alongside visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development

Luseogliflozin (formerly known as TS-071) was discovered and developed by Taisho Pharmaceutical in Japan as a second-generation SGLT2 inhibitor for the treatment of T2DM.[1] It received its first global approval in Japan in March 2014 and is marketed under the brand name Lusefi®.[1][2] The development of Luseogliflozin was driven by the therapeutic potential of targeting SGLT2, a protein predominantly expressed in the renal proximal tubules and responsible for the reabsorption of approximately 90% of filtered glucose.[3] By selectively inhibiting SGLT2, Luseogliflozin offers an insulin-independent mechanism to improve glycemic control, with additional benefits of weight reduction and a low risk of hypoglycemia.[4]

Chemical Synthesis

The synthesis of Luseogliflozin involves a multi-step process, a key part of which is the creation of the C-aryl glucoside structure. A representative synthetic route is outlined below.[5][6]

Synthesis Workflow

Luseogliflozin Synthesis Workflow cluster_aglycone Aglycone Synthesis cluster_coupling Glycosylation and Deprotection start 4-methoxy-2-methylbenzoic acid bromination Bromination start->bromination Br2, Fe friedel_crafts Friedel-Crafts Acylation bromination->friedel_crafts 1. (COCl)2 2. Ethoxybenzene, AlCl3 reduction Ketone Reduction friedel_crafts->reduction Et3SiH, BF3·OEt2 aglycone Aryl Bromide Intermediate reduction->aglycone grignard Grignard Reaction aglycone->grignard thiolactone Protected 5-Thio-D-gluconolactone thiolactone->grignard Mg, THF reduction2 Stereoselective Reduction grignard->reduction2 Et3SiH, BF3·OEt2 deprotection Debenzylation reduction2->deprotection H2, Pd(OH)2/C luseogliflozin This compound deprotection->luseogliflozin

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis based on published literature.[5][7]

Step 1: Synthesis of the Aglycone Moiety

  • Bromination: 4-methoxy-2-methylbenzoic acid is brominated using bromine and a catalytic amount of iron powder in a suitable solvent like chloroform to yield 5-bromo-4-methoxy-2-methylbenzoic acid.[5] The product is purified by recrystallization.

  • Friedel-Crafts Acylation: The resulting benzoic acid derivative is converted to its acid chloride using oxalyl chloride. This is followed by a Friedel-Crafts reaction with ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to produce the corresponding benzophenone derivative.[5]

  • Ketone Reduction: The diaryl ketone is reduced to the diaryl methane using a reducing agent like triethylsilane (Et₃SiH) and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) to afford the aryl bromide aglycone.[5]

Step 2: Glycosylation and Deprotection

  • Grignard Reaction: The aryl bromide aglycone is converted to its Grignard reagent by reacting with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This organometallic species is then reacted with a protected 5-thio-D-gluconolactone derivative.[7]

  • Stereoselective Reduction: The resulting hemithioacetal intermediate is stereoselectively reduced using triethylsilane and boron trifluoride etherate to yield the protected thioglycoside.[7]

  • Debenzylation: The protecting groups (e.g., benzyl groups) are removed via catalytic hydrogenation using a catalyst such as palladium hydroxide on carbon (Pearlman's catalyst) under a hydrogen atmosphere to yield Luseogliflozin.[7]

  • Hydrate Formation: The final product is crystallized from an appropriate solvent system containing water to form this compound.

Mechanism of Action

Luseogliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys.[3] In healthy individuals, glucose is freely filtered by the glomerulus and almost completely reabsorbed into the bloodstream, primarily by SGLT2.[8] In patients with T2DM, hyperglycemia leads to an increased filtered glucose load, and the capacity of SGLT2 to reabsorb glucose is upregulated, contributing to the maintenance of high blood glucose levels.

By inhibiting SGLT2, Luseogliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[3] This process lowers the renal threshold for glucose and consequently reduces plasma glucose concentrations in an insulin-independent manner.[9] This mechanism of action also contributes to a modest osmotic diuresis and caloric loss, which can lead to reductions in blood pressure and body weight, respectively.[9]

Signaling Pathway of Renal Glucose Reabsorption and SGLT2 Inhibition

SGLT2 Inhibition Pathway cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream glucose_na Glucose + Na+ sglt2 SGLT2 glucose_na->sglt2 Reabsorption glucose_cell Glucose sglt2->glucose_cell na_in Na+ sglt2->na_in luseo Luseogliflozin luseo->sglt2 Inhibition glut2 GLUT2 glucose_blood Glucose glut2->glucose_blood glucose_cell->glut2 Facilitated Diffusion na_k_pump Na+/K+ ATPase k_in K+ na_k_pump->k_in na_out Na+ na_k_pump->na_out na_in->na_k_pump k_out K+ k_out->na_k_pump

Caption: Mechanism of SGLT2 inhibition by Luseogliflozin in the renal proximal tubule.

Biological Evaluation

The biological activity of Luseogliflozin is primarily assessed through in vitro inhibition assays and in vivo studies in animal models of diabetes.

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

A common method to determine the inhibitory potency of compounds against SGLT2 is a cell-based glucose uptake assay using a fluorescent glucose analog.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Luseogliflozin against human SGLT2.

Materials:

  • Human kidney 2 (HK-2) cells, which endogenously express SGLT2.

  • Cell culture medium (e.g., DMEM).

  • Sodium-containing and sodium-free buffer solutions.

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.

  • This compound, dissolved in a suitable solvent (e.g., DMSO).

  • Multi-well cell culture plates (e.g., 96-well).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Culture: Seed HK-2 cells in a 96-well plate and culture overnight to allow for attachment.

  • Starvation: Prior to the assay, wash the cells with glucose-free medium and incubate in the same medium for a defined period (e.g., 15-60 minutes) to starve the cells of glucose.[10]

  • Compound Incubation: Prepare serial dilutions of Luseogliflozin in sodium-containing buffer. Add the Luseogliflozin solutions to the respective wells and incubate for a short period.

  • Glucose Uptake: Add 2-NBDG to all wells to initiate glucose uptake. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[10]

  • Termination and Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells multiple times with ice-cold sodium-free buffer to remove extracellular fluorescence.[10]

  • Fluorescence Measurement: Measure the intracellular fluorescence intensity using a microplate reader or capture images with a fluorescence microscope.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the Luseogliflozin concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: In Vitro SGLT2 Inhibition Assay

SGLT2 Inhibition Assay Workflow start Seed HK-2 cells in 96-well plate culture Culture overnight start->culture starve Wash and incubate in glucose-free medium culture->starve add_luseo Add serial dilutions of Luseogliflozin starve->add_luseo add_2nbdg Add 2-NBDG to initiate uptake add_luseo->add_2nbdg incubate Incubate at 37°C add_2nbdg->incubate stop_wash Stop uptake and wash with cold buffer incubate->stop_wash measure Measure fluorescence stop_wash->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for a cell-based in vitro SGLT2 inhibition assay.

Preclinical and Clinical Data

Luseogliflozin has undergone extensive preclinical and clinical evaluation to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles.

Preclinical Data

Luseogliflozin has demonstrated high potency and selectivity for SGLT2. In preclinical studies, it was rapidly absorbed after oral administration in rats and dogs.[3][8]

ParameterValueSpecies/SystemReference
SGLT2 IC₅₀ 2.26 nMHuman SGLT2[4]
Selectivity (SGLT1/SGLT2) 1,765-foldHuman SGLT1 vs SGLT2[4]
Oral Absorption >86%Rats and Dogs[3][8]
Primary Route of Excretion FecesRats and Dogs[3][8]
Clinical Data

Phase I, II, and III clinical trials have confirmed the efficacy and safety of Luseogliflozin in patients with T2DM.

Pharmacokinetics in Humans

Parameter (5 mg single dose)Healthy Japanese MalesJapanese T2DM Patients with Normal Renal FunctionReference
Tₘₐₓ (h) 0.67 - 2.250.5 - 1.5[11][12]
T₁/₂ (h) 9.14 - 10.7 (multiple dose)~10 (single dose)[11][12]
Accumulation Not observedNot observed[11][13]

Efficacy in Phase III Clinical Trials (Japanese Patients with T2DM)

EndpointLuseogliflozin 2.5 mg (24 weeks)Placebo (24 weeks)Reference
Change in HbA1c (%) -0.63%+0.13%[4]
Change in Fasting Plasma Glucose (mg/dL) -16.3 (52 weeks)N/A[14]
Change in Body Weight (kg) -2.68 (52 weeks)N/A[14]

Efficacy in Phase III Clinical Trials (Caucasian Patients with T2DM, 12 weeks, add-on to metformin) [15]

EndpointLuseogliflozin 2.5 mgLuseogliflozin 5.0 mgLuseogliflozin 10.0 mgPlacebo
Change in HbA1c from baseline (%) -0.98%-1.09%-1.18%-0.73%
Difference vs. Placebo in HbA1c change (%) -0.25%-0.36%-0.45%-

Safety and Tolerability

Across clinical trials, Luseogliflozin has been generally well-tolerated.[14][15] The most common adverse events are consistent with the SGLT2 inhibitor class, including an increased incidence of genital and urinary tract infections.[14] The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.[4]

Conclusion

This compound is a valuable therapeutic option for the management of type 2 diabetes mellitus. Its potent and selective inhibition of SGLT2 provides an effective insulin-independent mechanism for glycemic control, coupled with the benefits of weight and blood pressure reduction. The well-characterized synthetic pathway and extensive preclinical and clinical data support its robust profile as a safe and effective antidiabetic agent. This guide provides a comprehensive technical overview to aid researchers and clinicians in understanding the fundamental aspects of Luseogliflozin.

References

Preclinical Pharmacology of Luseogliflozin Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luseogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, luseogliflozin promotes the excretion of excess glucose in the urine, thereby effectively lowering blood glucose levels in an insulin-independent manner. This mechanism of action has established SGLT2 inhibitors as a significant therapeutic class for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical pharmacology of luseogliflozin, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile based on non-clinical studies.

Mechanism of Action

Luseogliflozin exerts its pharmacological effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[2] Inhibition of this transporter leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose concentrations.[2]

Signaling Pathway of SGLT2 Inhibition by Luseogliflozin

Mechanism of Action of Luseogliflozin cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_lumen Tubular Lumen (Filtrate) cluster_cell Tubular Epithelial Cell cluster_interstitium Renal Interstitium cluster_urine Urine Blood_Glucose High Blood Glucose Filtrate_Glucose Glucose in Filtrate Blood_Glucose->Filtrate_Glucose Glomerular Filtration SGLT2 SGLT2 Filtrate_Glucose->SGLT2 Binding Urine_Glucose Increased Urinary Glucose Excretion Filtrate_Glucose->Urine_Glucose Excretion Intracellular_Glucose Intracellular Glucose SGLT2->Intracellular_Glucose Glucose Reabsorption GLUT2 GLUT2 Reabsorbed_Glucose Reabsorbed Glucose GLUT2->Reabsorbed_Glucose Transport Intracellular_Glucose->GLUT2 Reabsorbed_Glucose->Blood_Glucose Return to Circulation Lowered_Blood_Glucose Lowered Blood Glucose Urine_Glucose->Lowered_Blood_Glucose Leads to Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibition

Caption: Luseogliflozin inhibits SGLT2, blocking glucose reabsorption and increasing urinary glucose excretion.

In Vitro Pharmacology

Luseogliflozin has demonstrated high potency and selectivity for human SGLT2 (hSGLT2) in various in vitro assays.

Quantitative In Vitro Efficacy Data
ParameterValueSpeciesReference
IC₅₀ for hSGLT2 2.26 nMHuman[3]
Kᵢ for hSGLT2 1.10 nMHuman[3][4]
Selectivity (hSGLT1/hSGLT2) 1,765-foldHuman[3]
Experimental Protocol: In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory activity of luseogliflozin on human SGLT2.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (CHO-hSGLT2).

Methodology:

  • CHO-hSGLT2 cells are seeded into 96-well plates and cultured to confluence.

  • The cells are washed with a sodium-containing buffer to facilitate SGLT2 activity.

  • Cells are then incubated with varying concentrations of luseogliflozin for a predetermined period.

  • A radiolabeled substrate, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, is added to the wells.

  • After an incubation period (e.g., 60 minutes), the uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The concentration of luseogliflozin that inhibits 50% of the [¹⁴C]AMG uptake (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of the compound.

Preclinical Pharmacokinetics

The pharmacokinetic profile of luseogliflozin has been evaluated in several preclinical species, including rats and dogs.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following oral administration of [¹⁴C]Luseogliflozin, the compound is rapidly and well absorbed in both rats and dogs, with over 86% of the dose being absorbed.[1]

  • Distribution: Luseogliflozin shows a marked distribution to its target organ, the kidney.[1] Whole-body autoradiography studies in rats administered [¹⁴C]Luseogliflozin revealed high concentrations of radioactivity in the renal cortex, where SGLT2 is predominantly expressed.[1] This specific distribution to the kidney was shown to be mediated by SGLT2, as pre-injection with the non-selective SGLT inhibitor phlorizin inhibited this renal accumulation.[1]

  • Metabolism: Luseogliflozin is extensively metabolized in both rats and dogs. The major metabolic pathways differ between species. In rats, the primary metabolites are two glucuronides (M8 and M16).[1] In dogs, the main metabolites are the O-deethylated form (M2) and other oxidative metabolites (M3 and M17).[1] In vitro studies with human hepatocytes indicate that luseogliflozin is metabolized via multiple pathways, including oxidation and glucuronidation.[1]

  • Excretion: The primary route of excretion for luseogliflozin and its metabolites is via the feces in both rats and dogs.[1]

Quantitative Preclinical Pharmacokinetic Parameters
ParameterRat (Sprague-Dawley)Dog (Beagle)Reference
Dose (Oral) 1 mg/kg1 mg/kg[3]
Cₘₐₓ 35.7 ng/mLData not available[3]
Tₘₐₓ Data not availableData not available
AUC Data not availableData not available
Half-life (t₁/₂) Data not availableData not available
Experimental Protocol: Whole-Body Autoradiography in Rats

Objective: To investigate the tissue distribution of luseogliflozin.

Methodology:

  • Male Sprague-Dawley rats are administered a single oral dose of [¹⁴C]Luseogliflozin.

  • At various time points post-administration, the animals are euthanized by carbon dioxide asphyxiation and frozen in a mixture of hexane and solid carbon dioxide.

  • The frozen carcasses are embedded in a carboxymethylcellulose matrix.

  • Whole-body sagittal sections of a defined thickness (e.g., 40 µm) are prepared using a cryomicrotome.

  • The sections are freeze-dried and exposed to an imaging plate for a specified duration.

  • The imaging plates are then scanned using a phosphor imager to visualize the distribution of radioactivity.

  • The concentration of radioactivity in various tissues is quantified by comparison with a calibrated radioactivity scale included with the samples.

In Vivo Pharmacology

The efficacy of luseogliflozin has been demonstrated in several animal models of type 2 diabetes.

Efficacy in a Type 2 Diabetic Nephropathy (T2DN) Rat Model

In a study using T2DN rats, a model of type 2 diabetic nephropathy, chronic oral administration of luseogliflozin (10 mg/kg/day mixed in chow) for several months resulted in significant improvements in glycemic control and renal parameters.[5][6]

Key Findings:

  • Glycemic Control: Luseogliflozin treatment led to a sustained increase in urinary glucose excretion, which normalized blood glucose and HbA1c levels.[5][6]

  • Body Weight: Despite an increase in food intake, luseogliflozin-treated rats exhibited a reduction in body weight, likely due to the caloric loss from glucosuria.[5]

  • Renal Protection: The treatment prevented the decline in glomerular filtration rate (GFR) and reduced the severity of glomerular injury, renal fibrosis, and tubular necrosis compared to vehicle-treated diabetic rats.[5][6]

Efficacy in db/db Mice

In db/db mice, a genetic model of obesity and type 2 diabetes, luseogliflozin treatment (0.01% w/w in chow for 8 weeks) demonstrated beneficial effects on metabolic parameters and skeletal muscle health.

Key Findings:

  • Metabolic Improvements: Luseogliflozin administration led to decreased visceral fat accumulation.

  • Skeletal Muscle: The treatment increased soleus muscle weight and grip strength, suggesting a potential to alleviate sarcopenia associated with diabetes. This was accompanied by favorable changes in the fatty acid profile of both muscle and serum.

Experimental Workflow: In Vivo Efficacy Study in T2DN Rats

In Vivo Efficacy Study Workflow in T2DN Rats start T2DN Rat Model (Type 2 Diabetic Nephropathy) treatment Chronic Oral Administration Luseogliflozin (10 mg/kg/day in chow) or Vehicle start->treatment monitoring Regular Monitoring: - Blood Glucose - HbA1c - Body Weight - Food/Water Intake treatment->monitoring endpoint Terminal Endpoint Analysis: - Urinary Glucose Excretion - Glomerular Filtration Rate (GFR) - Histopathology of Kidneys (Glomerular injury, fibrosis, necrosis) monitoring->endpoint outcome Assessment of Efficacy: - Improved Glycemic Control - Renoprotective Effects endpoint->outcome

Caption: Workflow for assessing the in vivo efficacy of luseogliflozin in a diabetic rat model.

Safety Pharmacology

Preclinical safety pharmacology studies are essential to identify potential adverse effects of a new drug candidate on major physiological systems. While specific preclinical safety pharmacology data for luseogliflozin is not extensively detailed in the public literature, the known mechanism of action of SGLT2 inhibitors provides an indication of the expected safety profile. The primary effects are related to the increase in urinary glucose excretion, which can lead to osmotic diuresis.

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor with a well-defined preclinical pharmacological profile. In vitro studies have confirmed its high affinity and selectivity for its target. Preclinical pharmacokinetic studies in rats and dogs have demonstrated rapid oral absorption, extensive metabolism, and primary excretion through the feces, with a notable and specific distribution to the kidneys. In vivo studies in relevant animal models of type 2 diabetes have shown that luseogliflozin effectively improves glycemic control, reduces body weight, and exerts protective effects on the kidneys. These preclinical findings provided a strong rationale for the clinical development of luseogliflozin as a therapeutic agent for the management of type 2 diabetes mellitus.

References

In Vitro SGLT2 Inhibitory Activity of Luseogliflozin Hydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro sodium-glucose cotransporter 2 (SGLT2) inhibitory activity of Luseogliflozin hydrate. Luseogliflozin is a potent and highly selective SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic action is based on reducing hyperglycemia by promoting the excretion of glucose in the urine.[3] This document consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes complex processes to facilitate a comprehensive understanding of its preclinical pharmacological profile.

Quantitative Data Summary

The in vitro potency, selectivity, and binding kinetics of Luseogliflozin have been rigorously characterized. The following tables summarize the key quantitative parameters of its interaction with SGLT proteins.

Table 1: Inhibitory Potency and Selectivity

ParameterValueTarget ProteinNotes
IC₅₀ 2.26 nMHuman SGLT2The half maximal inhibitory concentration, indicating high potency.[1][2]
IC₅₀ 3990 nMHuman SGLT1Demonstrates significantly lower potency against the SGLT1 isoform.[1]
Selectivity Ratio ~1,765-foldSGLT2 over SGLT1Calculated from IC₅₀ values, highlighting high selectivity for SGLT2.[1][4]

Table 2: Binding Kinetics and Inhibition Model

ParameterValueTarget ProteinNotes
Inhibition Model CompetitiveHuman SGLT2Luseogliflozin competes with glucose for binding to the SGLT2 transporter.[1][3][5]
Kᵢ Value 1.10 nMHuman SGLT2The inhibition constant, confirming a strong competitive interaction.[1][5]
KᏧ Value 1.3 nMHuman SGLT2The dissociation constant, measured in the absence of glucose using [³H]-luseogliflozin, indicates high binding affinity.[5]
Dissociation Half-Time ~7 hoursHuman SGLT2Suggests a slow dissociation rate from the SGLT2 protein, which may contribute to its long duration of action.[3][5]

Experimental Protocols

The following sections detail the methodologies employed in foundational in vitro studies to characterize the SGLT2 inhibitory activity of Luseogliflozin.

Protocol 1: SGLT2 Inhibition and Selectivity Assay

This experiment is designed to determine the potency (IC₅₀) and selectivity of Luseogliflozin for human SGLT2 over SGLT1.

1. Cell Line Maintenance:

  • Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express either human SGLT1 or human SGLT2, are utilized.[6]
  • Cells are cultured under standard conditions (37°C, 5% CO₂) in appropriate growth medium supplemented with antibiotics to maintain selection for the transporter expression.

2. Glucose Uptake Assay:

  • Cells are seeded into multi-well plates and grown to near confluence.
  • Prior to the assay, cells are washed with a sodium-containing buffer to remove culture medium.
  • Cells are then incubated with varying concentrations of this compound for a predetermined period.
  • A solution containing a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate for SGLT) is added to initiate the uptake reaction.
  • The uptake is allowed to proceed for a specific time at 37°C.
  • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
  • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The glucose uptake at each Luseogliflozin concentration is normalized to the uptake in vehicle-treated control cells (representing 100% activity).
  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Luseogliflozin concentration.
  • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.
  • The selectivity index is calculated by dividing the IC₅₀ for SGLT1 by the IC₅₀ for SGLT2.

Protocol 2: Binding Kinetics and Inhibition Model Analysis

This protocol aims to elucidate the nature of the inhibition and the binding and dissociation kinetics of Luseogliflozin with the hSGLT2 protein.

1. Membrane Preparation:

  • Membranes are prepared from CHO-K1 cells overexpressing human SGLT2.
  • Cells are harvested, homogenized, and subjected to centrifugation to isolate the membrane fraction containing the SGLT2 protein.

2. Radioligand Binding Assay:

  • The binding kinetics are analyzed using [³H]-luseogliflozin as the radioligand.[5]
  • Saturation Binding: To determine the dissociation constant (KᏧ), membrane preparations are incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of unlabeled Luseogliflozin.
  • Competitive Binding: To determine the inhibition constant (Kᵢ), membranes are incubated with a fixed concentration of a radiolabeled substrate (e.g., ¹⁴C-AMG) and varying concentrations of Luseogliflozin. This helps to confirm the competitive nature of the inhibition.[5]
  • Dissociation Rate: To measure the dissociation half-time, membranes are first incubated with [³H]-luseogliflozin to allow association. Then, a large excess of unlabeled Luseogliflozin is added to prevent re-binding of the radioligand, and the amount of bound [³H]-luseogliflozin is measured at various time points.[5]

3. Data Analysis:

  • Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is quantified.
  • Saturation binding data are analyzed using Scatchard plots to determine KᏧ and Bₘₐₓ (maximum number of binding sites).
  • Competitive binding data are analyzed using non-linear regression to determine the Kᵢ value.
  • Dissociation data are plotted as the logarithm of specific binding versus time to calculate the dissociation rate constant (kₒբբ) and the dissociation half-time (t₁/₂).

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of Luseogliflozin.

G cluster_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_analysis Measurement & Analysis p1 Seed CHO-hSGLT2 cells in multi-well plates p2 Culture to confluence p1->p2 p3 Wash with buffer p2->p3 t1 Incubate with varying Luseogliflozin concentrations p3->t1 t2 Add radiolabeled glucose analog t1->t2 t3 Incubate at 37°C t2->t3 a1 Terminate reaction (ice-cold wash) t3->a1 a2 Lyse cells & measure intracellular radioactivity a1->a2 a3 Plot % inhibition vs. [Luseogliflozin] a2->a3 a4 Calculate IC50 value a3->a4 G cluster_prep Preparation cluster_assoc Association Phase cluster_dissoc Dissociation Phase cluster_analysis Analysis p1 Isolate membranes from CHO-hSGLT2 cells a1 Incubate membranes with [3H]-Luseogliflozin p1->a1 a2 Allow to reach equilibrium a1->a2 d1 Add excess unlabeled Luseogliflozin a2->d1 d2 Measure bound radioligand at various time points d1->d2 an1 Separate bound/free ligand (rapid filtration) d2->an1 an2 Quantify radioactivity an1->an2 an3 Calculate koff and dissociation half-time an2->an3 G cluster_membrane Proximal Tubule Cell Membrane SGLT2 SGLT2 Transporter Uptake Glucose Reabsorption SGLT2->Uptake Mediates Blocked Inhibition of Reabsorption SGLT2:e->Blocked:w Leads to Glucose Glucose Glucose->SGLT2 Binds Luseo Luseogliflozin Luseo->SGLT2 Competitively Binds

References

Technical Guide: The Renal Effects of Luseogliflozin Hydrate on Glucose Reabsorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By targeting SGLT2, luseogliflozin effectively reduces the reabsorption of filtered glucose from the renal proximal tubules, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2][3] This mechanism of action is independent of insulin, providing a distinct therapeutic advantage in the management of type 2 diabetes mellitus (T2DM).[4] This technical guide provides an in-depth analysis of the pharmacodynamics of luseogliflozin, focusing on its direct effects on renal glucose handling. It includes a summary of key quantitative data, detailed experimental protocols for assessing SGLT2 inhibition, and visual representations of the underlying physiological and experimental processes.

Mechanism of Action in the Kidney

In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation. The SGLT2 transporter, located in the S1 segment of the proximal convoluted tubule, is responsible for about 90% of this reabsorption.[1][2] In patients with T2DM, hyperglycemia leads to an increased filtered glucose load, and the continued activity of SGLT2 contributes to maintaining elevated blood glucose levels.[1]

Luseogliflozin competitively inhibits SGLT2, blocking this primary pathway for glucose reabsorption.[1][5] This inhibition lowers the renal threshold for glucose, causing dose-dependent glucosuria, which in turn reduces hyperglycemia.[1][3] The resulting caloric loss through UGE may also contribute to weight reduction.[1][6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of luseogliflozin in a renal proximal tubule cell.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_interstitium Interstitium / Blood lumen_label Filtered Glucose & Na+ SGLT2 SGLT2 Transporter Glucose Na+ lumen_label->SGLT2 Co-transport GLUT2 GLUT2 Transporter Glucose SGLT2->GLUT2 Intracellular Glucose Transport NaK_ATPase Na+/K+ ATPase 3 Na+ out 2 K+ in SGLT2:f1->NaK_ATPase Intracellular Na+ Glucosuria Increased Urinary Glucose Excretion (Glucosuria) SGLT2->Glucosuria Blocked Reabsorption blood_label Reabsorbed Glucose & Na+ GLUT2->blood_label Facilitated Diffusion NaK_ATPase->blood_label Active Transport Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Competitive Inhibition

Mechanism of Luseogliflozin in the Renal Proximal Tubule.

Quantitative Pharmacodynamic Data

Luseogliflozin demonstrates high potency and selectivity for SGLT2 over SGLT1, minimizing off-target effects on intestinal glucose absorption, which is primarily mediated by SGLT1.

In Vitro Inhibitory Activity

The inhibitory potential of luseogliflozin is quantified by its 50% inhibitory concentration (IC50) and inhibitor constant (Ki).

ParameterTargetValueSelectivity (SGLT1/SGLT2)Reference
IC50 Human SGLT22.26 nM~1765-fold[7]
Ki Human SGLT21.10 nM-[5]
Kd Human SGLT21.3 nM-[5]

Table 1: In Vitro Inhibitory Constants for Luseogliflozin.

Clinical Effects on Urinary Glucose Excretion (UGE)

Clinical studies in healthy subjects and patients with T2DM have consistently shown a dose-dependent increase in 24-hour UGE following luseogliflozin administration.

Study PopulationLuseogliflozin DoseMean 24-hr UGE (g)Change from BaselineReference
Healthy Japanese MalesSingle 1-25 mg18.9 to 70.9 gDose-dependent increase[8]
T2DM Patients (Japan)5 mg/day (single dose)Increased in all groupsMagnitude decreased with lower eGFR[9]

Table 2: Summary of Luseogliflozin's Effect on 24-hour Urinary Glucose Excretion.

Impact on Glycemic Control and Body Weight

Long-term administration of luseogliflozin leads to sustained improvements in glycemic control and reductions in body weight.

ParameterBaseline (Mean)Change after 1 YearChange after 2 YearsReference
Plasma Glucose 213.5 mg/dL-57.8 mg/dL-49.1 mg/dL[6][10]
HbA1c --0.87% (at 3 months)Sustained reduction[6]
Body Weight 73.17 kg-2.48 kg-2.90 kg[6][10]
BMI 27.41 kg/m ²-0.88 kg/m ²-1.04 kg/m ²[6]

Table 3: Long-Term Efficacy of Luseogliflozin in Patients with T2DM.

Key Experimental Protocols

The characterization of luseogliflozin's effects relies on standardized in vitro and in vivo methodologies.

In Vitro SGLT2 Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against human SGLT2 expressed in a stable cell line.

Objective: To quantify the inhibitory potency of luseogliflozin on SGLT2-mediated glucose uptake.

Materials:

  • CHO or HK-2 cells stably expressing human SGLT2.[11][12]

  • Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).[11][12]

  • Sodium-containing and sodium-free buffer solutions.

  • Test compound (Luseogliflozin) and reference inhibitor (e.g., Phlorizin).[12]

  • Multi-well plates (e.g., 96-well).

  • Fluorescence plate reader.

Methodology:

  • Cell Culture: Seed the hSGLT2-expressing cells into 96-well plates and culture until they reach confluence.[12]

  • Compound Incubation: Wash the cells with sodium-free buffer. Then, pre-incubate the cells with varying concentrations of luseogliflozin in sodium-containing buffer for a defined period (e.g., 10-30 minutes) at 37°C.[12]

  • Glucose Uptake: Add 2-NBDG to each well and incubate for an optimized duration (e.g., 60 minutes) at 37°C to allow for glucose analog uptake.[12]

  • Termination and Lysis: Stop the uptake reaction by washing the cells with ice-cold sodium-free buffer. Lyse the cells to release the intracellular 2-NBDG.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a plate reader (Excitation ~485 nm, Emission ~520 nm).[12]

  • Data Analysis: The SGLT2-specific uptake is calculated as the difference between uptake in sodium-containing and sodium-free buffers. Plot the percentage inhibition against the logarithm of the luseogliflozin concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro SGLT2 inhibition assay.

A Seed hSGLT2-expressing cells in 96-well plate B Culture to confluence A->B C Wash cells with Na+-free buffer B->C D Pre-incubate with Luseogliflozin (various concentrations) in Na+-containing buffer C->D E Add fluorescent glucose analog (2-NBDG) to initiate uptake D->E F Incubate at 37°C for 60 minutes E->F G Stop reaction by washing with ice-cold buffer F->G H Lyse cells to release intracellular 2-NBDG G->H I Measure fluorescence intensity (Ex: 485nm, Em: 520nm) H->I J Calculate % Inhibition and determine IC50 value I->J

References

An In-depth Technical Guide to the Early-Phase Clinical Studies of Luseogliflozin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2] This mechanism of action is independent of insulin secretion, which provides a therapeutic advantage in the management of type 2 diabetes mellitus (T2DM), including a lower intrinsic risk of hypoglycemia.[3][4] This technical guide provides a comprehensive overview of the foundational early-phase clinical studies of luseogliflozin, detailing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, safety and tolerability, and potential for drug-drug interactions. The data presented herein are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of luseogliflozin involves the competitive inhibition of SGLT2 in the S1 segment of the proximal renal tubules.[5] SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate.[1][2][3] By blocking this transporter, luseogliflozin effectively lowers the renal threshold for glucose, promoting its excretion in the urine and thereby reducing hyperglycemia in patients with T2DM.[2]

cluster_blood Bloodstream cluster_urine Urine Glomerulus Glomerulus Glucose_Filtered Filtered Glucose Glomerulus->Glucose_Filtered Glomerular Filtration Blood_In->Glomerulus Renal Blood Flow (with Glucose) SGLT2 SGLT2 Transporter SGLT2->Blood_Out 90% Glucose Reabsorption UGE Urinary Glucose Excretion (UGE) Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Glucose_Filtered->SGLT2 Glucose enters tubule Glucose_Filtered->UGE Excretion

Caption: Primary mechanism of Luseogliflozin via SGLT2 inhibition in the kidney.

Furthermore, preclinical and clinical research suggests that luseogliflozin may indirectly promote beta-cell proliferation through the release of humoral factors that activate a signaling pathway independent of the insulin or IGF-1 receptors. This pathway involves the upregulation of key cell-cycle regulators.[6][7]

Luseogliflozin Luseogliflozin Administration Humoral Circulating Humoral Factors Luseogliflozin->Humoral Pathway Insulin/IGF-1 Receptor- Independent Pathway Humoral->Pathway FoxM1 FoxM1 Pathway->FoxM1 Upregulation PLK1 PLK1 FoxM1->PLK1 CENPA CENP-A PLK1->CENPA Proliferation Increased Beta-Cell Proliferation CENPA->Proliferation cluster_design Typical Phase I Study Workflow Screening Subject Screening (Healthy Volunteers or T2DM Patients) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Control Active Luseogliflozin Group(s) (Dose Escalation Cohorts) Randomization->Active Active Dosing Single or Multiple Once-Daily Dosing Placebo->Dosing Active->Dosing Sampling Intensive PK/PD Sampling (Blood and Urine Collection) Dosing->Sampling Monitoring Continuous Safety Monitoring (AEs, Vitals, Labs, ECG) Dosing->Monitoring Analysis Data Analysis (PK, PD, Safety Endpoints) Sampling->Analysis Monitoring->Analysis

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Luseogliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By targeting SGLT2 in the renal proximal tubules, luseogliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[3][4] This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and clinical studies.

Pharmacokinetics

Luseogliflozin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, metabolism via multiple pathways, and elimination primarily through feces.

1.1. Absorption Following oral administration, luseogliflozin is rapidly absorbed.[5] In healthy Japanese males and patients with T2DM, the time to reach maximum plasma concentration (Tmax) is typically observed between 0.67 and 2.25 hours.[6] Studies have shown that its absorption is not significantly affected by food.[6]

1.2. Distribution Preclinical studies in rats indicate that luseogliflozin distributes well to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[5][7] In rats, luseogliflozin is approximately 95% bound to plasma proteins.[8]

1.3. Metabolism Luseogliflozin is extensively metabolized through multiple pathways, ensuring that its clearance is not reliant on a single metabolic route.[7][9] The primary metabolic transformations include:

  • O-deethylation: Forms the active metabolite M2.[5][9]

  • Hydroxylation: ω-hydroxylation at the ethoxy group forms M3, which is subsequently oxidized to the carboxylic acid metabolite M17.[5][9]

  • Glucuronidation: Direct glucuronidation results in the formation of metabolite M8.[5][9]

In vitro studies have identified that luseogliflozin is metabolized by several enzymes, including Cytochrome P450 (CYP) isoforms CYP3A4/5, 4A11, 4F2, and 4F3B, as well as Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A1.[10] This diverse metabolic profile contributes to its stable pharmacokinetics, even in patients with renal impairment.[10][11] M2 is the most abundant metabolite found in human plasma.[10]

1.4. Excretion The primary route of excretion for luseogliflozin and its metabolites is via the feces, following biliary excretion.[7] In preclinical studies with radiolabeled luseogliflozin in rats and dogs, over 65% of the administered dose was recovered in the feces.[7] A smaller fraction is excreted in the urine.[7] In human studies, the mean urinary excretion of unchanged luseogliflozin was found to be between 3.36% and 4.40% of the administered dose.[6]

Table 1: Pharmacokinetic Parameters of Luseogliflozin in Healthy Japanese Males (Single and Multiple Doses)

ParameterSingle Dose (1-25 mg)Multiple Dose (5 or 10 mg for 7 days)
Tmax (h) 0.67 - 2.25[6]~1.00
t1/2 (h) Not specified9.14 - 10.7[6]
Accumulation N/ANo detectable accumulation observed[6]

Table 2: Pharmacokinetic Parameters of Luseogliflozin (5 mg Single Dose) in T2DM Patients with Varying Renal Function

Renal Function Group (eGFR, mL/min/1.73 m²)Cmax (ng/mL)Tmax (h) (median)AUCinf (ng·h/mL)
G1 (Normal, ≥90) 185.0 ± 42.61.01140 ± 223
G2 (Mild, 60 to <90) 170.0 ± 43.11.01180 ± 200
G3a (Mild-Moderate, 45 to <60) 171.0 ± 62.11.51180 ± 321
G3b (Moderate-Severe, 30 to <45) 145.0 ± 47.91.51260 ± 359
G4 (Severe, 15 to <30) 134.0 ± 48.90.51400 ± 423
Data derived from a study in Japanese patients with T2DM. Values are presented as mean ± SD, except for Tmax which is median.[10][12]

Pharmacodynamics

The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action, resulting in improved glycemic control and other beneficial metabolic changes.

2.1. Mechanism of Action The kidneys play a crucial role in glucose homeostasis by filtering and reabsorbing glucose from the blood.[3] SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, is responsible for reabsorbing approximately 90% of the filtered glucose.[4][13]

Luseogliflozin is a competitive inhibitor of SGLT2.[14][15] By binding to SGLT2, it blocks the reabsorption of glucose, thereby increasing its excretion in the urine.[13] This action lowers the renal threshold for glucose and reduces overall plasma glucose levels in an insulin-independent manner. Luseogliflozin is highly selective for SGLT2 over SGLT1, which is the primary glucose transporter in the intestine.[10] This selectivity minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.[3]

Luseogliflozin_MoA Mechanism of Action of Luseogliflozin cluster_cell Renal Proximal Tubule Blood Bloodstream (Filtered Glucose) TubuleLumen Proximal Tubule Lumen Blood->TubuleLumen Urine Urine (Increased Glucose Excretion) TubuleLumen->Urine Excretion SGLT2 SGLT2 Transporter TubuleLumen->SGLT2 Glucose & Na+ Reabsorption TubuleCell Proximal Tubule Cell GLUT2 GLUT2 TubuleCell->GLUT2 Interstitial Interstitial Fluid Interstitial->Blood Returns to Circulation Luseo Luseogliflozin Luseo->SGLT2 Inhibits SGLT2->TubuleCell GLUT2->Interstitial Glucose Efflux

Caption: Luseogliflozin competitively inhibits SGLT2 in the renal proximal tubule.

Table 3: In Vitro Inhibitory and Binding Profile of Luseogliflozin

ParameterValueTarget
IC50 2.26 nM[6][10]Human SGLT2
Selectivity ~1770-fold higher for SGLT2 vs. SGLT1[10]SGLT2/SGLT1
Ki 1.10 nM[14]Human SGLT2
Kd 1.3 nM[14]Human SGLT2
Dissociation Half-Time 7 hours[14]Human SGLT2

2.2. Primary Pharmacodynamic Effects The primary pharmacodynamic effect of luseogliflozin is a dose-dependent increase in UGE, leading to a reduction in plasma glucose levels.[2][16] In a 7-day study in Japanese patients with T2DM, 24-hour UGE increased significantly across all dose groups (0.5 mg to 5 mg) compared to placebo.[2][16] This increase in UGE translates to significant reductions in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c).[17]

2.3. Secondary Pharmacodynamic Effects Beyond glycemic control, luseogliflozin administration is associated with several other beneficial effects:

  • Body Weight Reduction: The excretion of glucose results in a caloric loss, which contributes to a significant reduction in body weight.[11][18]

  • Blood Pressure Reduction: A modest reduction in systolic and diastolic blood pressure is often observed, which is attributed to osmotic diuresis and natriuresis.[11][13]

  • Serum Insulin Reduction: The glucose-lowering effect is independent of insulin secretion; in fact, serum insulin levels tend to decrease, which may help reduce insulin resistance and preserve beta-cell function.[17][19]

  • Incretin Secretion: Some studies suggest that luseogliflozin may increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[19][20]

Table 4: Key Pharmacodynamic Outcomes from Clinical Trials

ParameterLuseogliflozin TreatmentPlaceboEffect
Change in 24-h UGE ( g/day ) on Day 7 (5 mg dose) +101 g[2][16]-Dose-dependent increase
Change in HbA1c (%) after 24 weeks -0.88%[18]-Significant reduction
Change in FPG (mg/dL) after 24 weeks -34.2 mg/dL[18]-Significant reduction
Change in Body Weight (kg) after 24 weeks -1.51 kg[18]-Significant reduction
Change in Plasma Glucose (mg/dL) after 2 years -49.1 mg/dL[11]-Sustained reduction

Experimental Protocols

The characterization of luseogliflozin's pharmacokinetic and pharmacodynamic profile relies on a range of established experimental methodologies.

3.1. Pharmacokinetic Analysis

  • Sample Collection: Plasma and urine samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[10]

  • Bioanalytical Method: Concentrations of luseogliflozin and its metabolites (like M2) in plasma and urine are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This involves solid-phase extraction of the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection, often using stable isotope-labeled internal standards for quantification.

  • Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and elimination half-life (t1/2).[2]

3.2. Pharmacodynamic Assessment

  • Urinary Glucose Excretion (UGE): Urine is collected over specific intervals (e.g., 24 hours) to measure the total amount of excreted glucose.[2] This is a primary endpoint for assessing the direct pharmacodynamic effect of the SGLT2 inhibitor.

  • Glycemic Control:

    • Fasting and Postprandial Plasma Glucose: Blood samples are taken to measure glucose levels before and after standardized meals.

    • Continuous Glucose Monitoring (CGM): CGM systems are used to assess 24-hour glucose profiles, providing data on mean glucose levels, glycemic variability, and time spent in the target glucose range (e.g., 70–180 mg/dl).[17]

    • Meal Tolerance Test: This test is performed to evaluate glucose and insulin responses to a standardized meal, providing insights into insulin resistance and β-cell function.[20]

3.3. In Vitro Drug Interaction Studies

  • CYP Inhibition/Induction: The potential for luseogliflozin to inhibit or induce major CYP450 enzymes is evaluated using human liver microsomes and primary human hepatocytes, respectively.[21] For inhibition studies, IC50 values are determined.[21]

  • Transporter Studies: The interaction of luseogliflozin with key drug uptake (e.g., OATP1B1, OATP1B3, OCT2) and efflux (e.g., P-gp, BCRP) transporters is assessed using recombinant cell lines that overexpress these transporters.[21]

Clinical_Trial_Workflow General Workflow for a PK/PD Clinical Study cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: PK/PD Assessment cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Vitals, Labs, Glucose) InformedConsent->Baseline Randomization Randomization (Luseogliflozin vs. Placebo) Baseline->Randomization Dosing Drug Administration (e.g., Once daily for 7 days) Randomization->Dosing PKSampling Pharmacokinetic Sampling (Plasma & Urine Collection) Dosing->PKSampling SafetyMonitoring Safety Monitoring (Adverse Events, Labs) Dosing->SafetyMonitoring PDSampling Pharmacodynamic Measurements (UGE, CGM, Meal Tests) Bioanalysis Bioanalysis (LC-MS/MS) PKSampling->Bioanalysis PDAnalysis PD Endpoint Analysis (Change in UGE, HbA1c) PDSampling->PDAnalysis PKAnalysis PK Parameter Calculation (Cmax, AUC, t1/2) Bioanalysis->PKAnalysis Stats Statistical Analysis PKAnalysis->Stats PDAnalysis->Stats

Caption: A generalized workflow for a clinical pharmacology study of luseogliflozin.

Drug Interactions

Luseogliflozin has a low potential for clinically significant drug-drug interactions.

  • CYP-Mediated Interactions: In vitro studies showed that luseogliflozin is a weak inhibitor of CYP2C19 (IC50 of 58.3 μM) but does not inhibit eight other major CYP isoforms.[21] It also did not induce CYP1A2 or CYP2D6.[21] Given its therapeutic plasma concentrations, clinically relevant interactions mediated by CYP enzymes are considered unlikely.[21]

  • Transporter-Mediated Interactions: Luseogliflozin is a substrate for P-glycoprotein (P-gp) but not for BCRP, OATP1B1, OATP1B3, OCT2, OAT1, or OAT3.[21] It is a weak inhibitor of OATP1B3 (IC50 of 93.1 μM).[21] The low ratio of its maximum plasma concentration to the IC50 value suggests that OATP1B3-mediated interactions are also unlikely.[21][22]

  • Interactions with Oral Antidiabetic Drugs (OADs): Clinical studies investigating the co-administration of luseogliflozin with other OADs, including glimepiride, metformin, pioglitazone, sitagliptin, miglitol, and voglibose, found no clinically meaningful interactions.[23] While minor pharmacokinetic changes were observed with pioglitazone and miglitol, they were not considered to necessitate dose adjustments.[23]

References

Luseogliflozin Hydrate in Type 2 Diabetes Mellitus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] Developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action is independent of insulin, offering a unique therapeutic approach to glycemic control.[2] By promoting the excretion of glucose in the urine, luseogliflozin not only lowers blood glucose levels but also contributes to weight loss and reductions in blood pressure.[1][3] This technical guide provides an in-depth overview of luseogliflozin's mechanism, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation, tailored for researchers and drug development professionals.

Mechanism of Action

In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] The SGLT2 transporter, located in the proximal renal tubules, is responsible for about 90% of this reabsorption.[1] In T2DM, the sustained high blood glucose levels lead to an excess of filtered glucose, which SGLT2 continues to reabsorb, thereby perpetuating hyperglycemia.[1]

Luseogliflozin selectively inhibits SGLT2, blocking this reabsorption pathway.[1] This inhibition leads to increased urinary glucose excretion (UGE), which in turn lowers plasma glucose concentrations.[4] This glucosuric effect also results in a mild osmotic diuresis and caloric loss, contributing to observed reductions in blood pressure and body weight.[1] Luseogliflozin's selectivity for SGLT2 over SGLT1 (the primary glucose transporter in the intestine) is over 1,700-fold, minimizing gastrointestinal side effects.[5]

cluster_0 Kidney Nephron cluster_1 Pharmacological Intervention Glomerulus Blood Filtration in Glomerulus Filtrate Glucose Filtered into Tubule Glomerulus->Filtrate ProximalTubule Proximal Tubule SGLT2 SGLT2 Transporter Filtrate->ProximalTubule Reabsorption Glucose Reabsorption (~90%) SGLT2->Reabsorption UGE Increased Urinary Glucose Excretion (UGE) SGLT2->UGE Prevents Reabsorption Bloodstream Glucose returned to Bloodstream Reabsorption->Bloodstream Inhibition Inhibition of SGLT2 Luseogliflozin Luseogliflozin Luseogliflozin->Inhibition Inhibition->SGLT2 Blocks Outcome Lowered Blood Glucose & Body Weight UGE->Outcome cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment (e.g., 24 Weeks) cluster_analysis Phase 4: Endpoint Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Washout Washout Period (If applicable) InformedConsent->Washout Randomization Randomization (1:1:1) Washout->Randomization GroupA Luseogliflozin 2.5 mg Randomization->GroupA GroupB Luseogliflozin 5.0 mg Randomization->GroupB GroupC Placebo Randomization->GroupC PrimaryEndpoint Primary Endpoint Analysis (e.g., Change in HbA1c) GroupA->PrimaryEndpoint GroupB->PrimaryEndpoint GroupC->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (e.g., Body Weight, FPG, BP) PrimaryEndpoint->SecondaryEndpoint Safety Safety Assessment (Adverse Events) SecondaryEndpoint->Safety start Start: Seed HK-2 cells in 96-well plate culture Culture cells to confluence start->culture wash1 Wash cells with buffer culture->wash1 inhibitor Add Luseogliflozin (or vehicle control) wash1->inhibitor nbdg Add 2-NBDG (Fluorescent Glucose Analog) inhibitor->nbdg incubate Incubate to allow glucose uptake nbdg->incubate wash2 Wash to remove extracellular 2-NBDG incubate->wash2 measure Measure intracellular fluorescence wash2->measure end End: Calculate % Inhibition and determine IC50 measure->end

References

Methodological & Application

Revolutionizing Diabetes Drug Discovery: High-Throughput Screening Assays for SGLT2 Inhibitors like Luseogliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against type 2 diabetes, the discovery of novel therapeutic agents is paramount. Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Luseogliflozin, have emerged as a promising class of drugs that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. To accelerate the identification of new and improved SGLT2 inhibitors, robust and efficient high-throughput screening (HTS) assays are essential. This document provides detailed application notes and protocols for a cell-based fluorescent assay designed for the rapid screening of SGLT2 inhibitor candidates.

Introduction to SGLT2 and High-Throughput Screening

The sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the S1 segment of the proximal tubule of the kidneys.[1] It is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action makes SGLT2 an attractive target for the treatment of type 2 diabetes.

High-throughput screening allows for the rapid testing of large compound libraries to identify potential drug candidates that modulate the activity of a specific biological target. For SGLT2, cell-based assays utilizing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), have proven to be a reliable and efficient method for identifying inhibitors.

SGLT2 Signaling Pathway in Renal Glucose Reabsorption

The following diagram illustrates the mechanism of glucose reabsorption in the renal proximal tubule and the site of action for SGLT2 inhibitors.

SGLT2_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_Pump Na+/K+ ATPase K_Cell K+ NaK_Pump->K_Cell Na_Blood Na+ NaK_Pump->Na_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Na_Cell->NaK_Pump K_Blood K+ K_Blood->NaK_Pump SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Luseogliflozin) SGLT2_Inhibitor->SGLT2 Inhibition

SGLT2-mediated glucose reabsorption in the kidney.

High-Throughput Screening Experimental Workflow

The workflow for a typical HTS campaign to identify SGLT2 inhibitors is outlined below. This process is designed for efficiency and scalability, allowing for the screening of thousands of compounds in a short period.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Data Acquisition & Analysis Cell_Seeding Seed cells (CHO-hSGLT2 or HK-2) in 96/384-well plates Cell_Culture Incubate cells to form a monolayer Cell_Seeding->Cell_Culture Add_Compounds Add test compounds and controls (Positive: known inhibitor, Negative: vehicle) Cell_Culture->Add_Compounds Incubate_Compounds Incubate with compounds Add_Compounds->Incubate_Compounds Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Incubate_Compounds->Add_2NBDG Incubate_2NBDG Incubate to allow for glucose uptake Add_2NBDG->Incubate_2NBDG Wash Wash cells to remove extracellular 2-NBDG Incubate_2NBDG->Wash Read_Fluorescence Measure intracellular fluorescence (plate reader) Wash->Read_Fluorescence Data_Analysis Calculate % inhibition and Z'-factor Read_Fluorescence->Data_Analysis Hit_Identification Identify primary hits Data_Analysis->Hit_Identification

High-throughput screening workflow for SGLT2 inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50) of several known SGLT2 inhibitors, providing a benchmark for comparison of newly identified compounds.

CompoundSGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)
Luseogliflozin2.3[2]1765-fold[2]
Dapagliflozin1.1>1200-fold
Canagliflozin2.2~250-fold
Empagliflozin3.1>2500-fold
Phlorizin39~10-fold

Experimental Protocols

Protocol 1: Cell-Based 2-NBDG Uptake Assay using CHO-hSGLT2 Cells

This protocol describes a method for screening SGLT2 inhibitors using a Chinese Hamster Ovary (CHO) cell line stably expressing human SGLT2 (hSGLT2).

Materials:

  • CHO-hSGLT2 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

  • 96-well or 384-well black, clear-bottom tissue culture plates

  • Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)

  • Sodium-free buffer (replace NaCl with 140 mM choline chloride)

  • 2-NBDG (fluorescent glucose analog)

  • Test compounds and control inhibitors (e.g., Luseogliflozin, Dapagliflozin)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend CHO-hSGLT2 cells in culture medium.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well or 384-well plates at 1 x 10^4 cells/well.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and monolayer formation.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and control inhibitors in sodium-containing buffer.

    • Aspirate the culture medium from the cell plates and wash the cells twice with sodium-containing buffer.

    • Add the diluted compounds to the respective wells. For negative controls, add buffer with vehicle (e.g., DMSO). For positive controls, add a known SGLT2 inhibitor at a concentration that gives maximal inhibition.

    • Incubate the plates at 37°C for 15-30 minutes.

  • 2-NBDG Uptake:

    • Prepare a 2-NBDG solution in sodium-containing buffer at a final concentration of 100 µM.

    • Add the 2-NBDG solution to all wells.

    • Incubate the plates at 37°C for 30-60 minutes.

  • Fluorescence Measurement:

    • Aspirate the 2-NBDG and compound solution from the wells.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 2: Cell-Based 2-NBDG Uptake Assay using Endogenous SGLT2-Expressing HK-2 Cells

This protocol utilizes the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., Keratinocyte Serum-Free Medium supplemented with human recombinant EGF and bovine pituitary extract)

  • Same buffers, reagents, and equipment as in Protocol 1.

Procedure:

  • Cell Seeding:

    • Seed HK-2 cells into 96-well plates at a density of 4 x 10^4 cells/well.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Assay Procedure:

    • The compound treatment, 2-NBDG uptake, and fluorescence measurement steps are the same as described in Protocol 1 for CHO-hSGLT2 cells. It is recommended to optimize the 2-NBDG incubation time (typically 30-90 minutes) for the HK-2 cell line.

Data Analysis and Interpretation

  • Percentage Inhibition: Calculate the percentage inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))

    • Fluorescence_compound: Fluorescence of cells treated with the test compound.

    • Fluorescence_vehicle: Fluorescence of cells treated with vehicle only (negative control).

    • Fluorescence_background: Fluorescence of cells treated with a saturating concentration of a known inhibitor (positive control).

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • SD: Standard Deviation

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

The described cell-based fluorescent assays provide a robust and efficient platform for the high-throughput screening and identification of novel SGLT2 inhibitors. These protocols can be readily adapted for automated liquid handling systems to further increase throughput. The detailed methodologies and data analysis procedures outlined in these application notes will aid researchers in the discovery and development of next-generation therapies for type 2 diabetes.

References

Luseogliflozin hydrate administration in preclinical animal models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Luseogliflozin Hydrate in Preclinical Research

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the renal proximal tubules.[1][2] By blocking SGLT2, luseogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2][3] This unique mechanism of action has made it a valuable tool in preclinical research for studying type 2 diabetes and its associated complications. Preclinical studies in various animal models have demonstrated its efficacy in not only glycemic control but also in providing pleiotropic benefits, including renoprotection, cardiovascular improvements, and amelioration of metabolic syndromes like obesity and non-alcoholic steatohepatitis (NASH).[4][5][6][7][8]

Mechanism of Action

The primary mechanism of luseogliflozin involves the competitive inhibition of SGLT2 in the kidneys.[1][2] This action reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion (UGE).[1] The resulting caloric loss can contribute to weight reduction.[2] Beyond its primary glucose-lowering effect, luseogliflozin has been shown to reduce oxidative stress, inflammation, and endothelial dysfunction in animal models, contributing to its protective effects on various organs.[4]

Preclinical Data Summary

The following tables summarize the administration protocols and key quantitative outcomes from various preclinical studies involving luseogliflozin.

Table 1: Luseogliflozin Administration in Diabetic and Nephropathy Animal Models

Animal ModelDisease FocusLuseogliflozin Dosage & RouteTreatment DurationKey Quantitative OutcomesReference
T2DN/McWi RatsDiabetic Nephropathy10 mg/kg/day (in drinking water)3 monthsNormalized blood glucose and HbA1c levels; Prevented the decline in Glomerular Filtration Rate (GFR); Reduced glomerular injury and renal fibrosis.[5][6][9]
T2DN Rats (18-mo-old)Diabetic Cognitive Dysfunction20 mg/kg/day3 monthsReduced plasma glucose and HbA1c; Restored cerebral blood flow autoregulation; Reduced blood-brain barrier leakage and cognitive deficits.[4][10]
db/db Mice (10-week-old)Type 2 Diabetes / β-cell function0.0025% or 0.01% in chow4 weeksSignificantly lowered fasting blood glucose; Significantly increased fasting serum insulin; Increased β-cell mass and proliferation; Decreased β-cell apoptosis.[11]
C57BL/6J MiceInsulin/IGF-1 Receptor Inhibition10 mg/kg/day (oral gavage)7 daysAmeliorated hyperglycemia; Further increased β-cell mass and proliferation in OSI-906-treated mice.[3]

Table 2: Luseogliflozin Administration in Obesity and NASH Animal Models

Animal ModelDisease FocusLuseogliflozin Dosage & RouteTreatment DurationKey Quantitative OutcomesReference
C57BL/6J Mice (High-Fat Diet)Diet-Induced Obesity0.01% in diet (paired feeding)8 weeksSignificantly reduced body weight, fasting blood glucose, plasma insulin, and total cholesterol; Reduced liver weight and hepatic cholesterol/triglyceride levels.[7]
NA/STZ-treated Mice (High-Fat Diet)Non-alcoholic Steatohepatitis (NASH)Not specified8 weeksSignificantly improved glucose elevations; Attenuated liver weight gain and lipid accumulation; Normalized fibrotic changes and inflammatory cytokine expression in the liver.[8]

Detailed Experimental Protocols

Protocol 1: Evaluation of Luseogliflozin in a Diabetic Nephropathy Rat Model

This protocol is based on studies using the T2DN/McWi rat, a model of type 2 diabetic nephropathy.[5][6][9]

  • Animal Model: Male T2DN/McWi rats are used. This strain is a hybrid of Fawn Hood Hypertensive (FHH) and Goto-Kakizaki (GK) rats and develops non-obese type 2 diabetes.[4]

  • Housing and Acclimation: House animals in a temperature-controlled facility with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. Allow for at least one week of acclimation before the start of the experiment.

  • Experimental Groups:

    • Vehicle Control (T2DN rats)

    • Luseogliflozin-treated (T2DN rats)

    • Optional: Positive control (e.g., Lisinopril at 10 mg/kg/day)[9]

    • Optional: Combination therapy (Luseogliflozin + Lisinopril)[9]

  • Drug Preparation and Administration:

    • Prepare luseogliflozin solution in drinking water to achieve a target dose of 10 mg/kg/day.[6][9] The concentration should be adjusted based on daily water consumption measurements.

    • Alternatively, administer luseogliflozin via oral gavage at 20 mg/kg/day for studies focusing on cerebrovascular function.[4]

    • The vehicle control group receives untreated drinking water.

  • Treatment Duration: Administer treatment for a period of 3 months.[5][9]

  • Monitoring and Endpoints:

    • Metabolic Parameters: Monitor body weight, food intake, and water intake weekly. Collect blood samples periodically to measure blood glucose and HbA1c.

    • Renal Function: Collect 24-hour urine samples at baseline and at monthly intervals to measure urinary protein and nephrin excretion. At the end of the study, measure Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF).

    • Histology: At termination, perfuse and collect kidneys. Process tissues for histological staining (e.g., PAS, Masson's trichrome) to assess glomerular injury, tubular necrosis, and renal fibrosis.[6][9]

Protocol 2: Evaluation of Luseogliflozin in a Diet-Induced Obesity Mouse Model

This protocol is adapted from studies investigating the effects of luseogliflozin on obesity and endothelial dysfunction.[7]

  • Animal Model: Male C57BL/6J mice, 4-6 weeks old.

  • Diet-Induced Obesity Induction:

    • Feed mice a high-fat diet (HFD), typically containing 60% of calories from fat, for 8 weeks to induce obesity.[7][12]

    • A control group is fed a standard control diet.

  • Experimental Groups (after 8 weeks of HFD):

    • Control Diet

    • High-Fat Diet (HFD) + Vehicle

    • HFD + Luseogliflozin

  • Drug Preparation and Administration:

    • Mix luseogliflozin into the HFD chow at a concentration of 0.01%.[7][11]

    • The HFD + Vehicle group receives the HFD without the drug.

    • Paired Feeding: To distinguish the drug's effects from those of reduced food intake, a paired-feeding arm is critical. In this group, each mouse receiving luseogliflozin is given the same amount of food that its HFD-vehicle counterpart consumed the previous day.[7]

  • Treatment Duration: Administer the specialized diets for 8 weeks.[7]

  • Monitoring and Endpoints:

    • Metabolic Parameters: Monitor body weight and food intake daily. At the end of the study, measure fasting blood glucose, plasma insulin, and lipid profiles (total cholesterol, triglycerides).

    • Tissue Analysis: At termination, harvest and weigh liver and epididymal adipose tissue. Analyze liver tissue for cholesterol and triglyceride content.

    • Endothelial Function: Isolate the aorta to assess endothelial-dependent and -independent vasodilation using an organ bath system.

Visualizations: Pathways and Workflows

Mechanism_of_Action cluster_kidney Kidney Proximal Tubule Glomerulus Glomerular Filtration SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Filtered Glucose Glucose_Reabsorption Glucose Reabsorption (Approx. 90%) SGLT2->Glucose_Reabsorption Urine Urinary Glucose Excretion (UGE) SGLT2->Urine Blood Blood Glucose Levels Glucose_Reabsorption->Blood Returns Glucose to Blood Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibits

Caption: Mechanism of Action of Luseogliflozin in the Kidney.

Experimental_Workflow cluster_treatment 4. Treatment Period start 1. Animal Model Selection (e.g., db/db mice, T2DN rats) induction 2. Disease Induction (e.g., High-Fat Diet, Aging) start->induction randomization 3. Randomization into Groups induction->randomization group1 Group A: Vehicle Control randomization->group1 Random assignment group2 Group B: Luseogliflozin randomization->group2 Random assignment group3 Group C: Positive Control (Optional) randomization->group3 Random assignment monitoring 5. In-life Monitoring (Body Weight, Blood Glucose, Food/Water Intake) termination 6. Study Termination & Sample Collection (Blood, Urine, Tissues) monitoring->termination analysis 7. Endpoint Analysis (Histology, Biomarkers, Gene Expression) termination->analysis results 8. Data Interpretation & Conclusion analysis->results

Caption: General Preclinical Experimental Workflow.

Downstream_Effects cluster_secondary Secondary Systemic Effects cluster_outcomes Organ-Protective Outcomes start Luseogliflozin Administration inhibition SGLT2 Inhibition start->inhibition uge Increased Urinary Glucose Excretion inhibition->uge hyperglycemia Correction of Hyperglycemia (Reduced Glucotoxicity) uge->hyperglycemia ox_stress Decreased Oxidative Stress hyperglycemia->ox_stress inflammation Reduced Inflammation hyperglycemia->inflammation endothelial Improved Endothelial Function hyperglycemia->endothelial pancreas β-cell Preservation hyperglycemia->pancreas Reduces stress on β-cells reno Renoprotection (Reduced Fibrosis) ox_stress->reno cardio Cardioprotection inflammation->cardio neuro Neuroprotection (Improved Cognition) endothelial->neuro

Caption: Downstream Protective Effects of Luseogliflozin.

References

Application Note: Techniques for Measuring Urinary Glucose Excretion with Luseogliflozin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luseogliflozin hydrate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules responsible for approximately 90% of glucose reabsorption from glomerular filtrate.[1][2] By inhibiting SGLT2, Luseogliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion (UGE), thereby lowering plasma glucose levels.[1][3] This mechanism of action makes the quantification of UGE a critical pharmacodynamic endpoint in preclinical and clinical studies of Luseogliflozin and other SGLT2 inhibitors. This document provides detailed protocols for the collection of urine samples and the quantitative measurement of urinary glucose.

Mechanism of Action: Luseogliflozin and SGLT2 Inhibition

In the kidneys, glucose is freely filtered from the blood at the glomerulus. In the proximal tubules, SGLT2 facilitates the reabsorption of the majority of this filtered glucose back into circulation.[2] Luseogliflozin competitively inhibits SGLT2, blocking this reabsorption pathway.[4] This results in the excess glucose remaining in the tubular fluid and being excreted in the urine, a condition known as glucosuria.[1] This induced glucosuria directly contributes to glycemic control and can also lead to caloric loss and a reduction in body weight.[1][5]

Mechanism of Luseogliflozin Action cluster_blood Bloodstream cluster_kidney Kidney Nephron Blood_Glucose Blood Glucose Glomerulus Glomerulus Blood_Glucose->Glomerulus Filtration ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtered Glucose SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Urine Urine Excretion ProximalTubule->Urine Increased Glucose Excretion SGLT2->Blood_Glucose Glucose Reabsorption (90%) Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibition

Caption: Luseogliflozin inhibits SGLT2 in the renal proximal tubule, blocking glucose reabsorption.

Experimental Protocols

Protocol 1: 24-Hour Urine Collection

Accurate measurement of total UGE requires a complete 24-hour urine collection to account for diurnal variations in glucose excretion and hydration status.

Materials:

  • Large, clean, amber-colored urine collection container (typically 3-4 liters) with a secure lid.

  • Refrigeration unit or cooler with ice packs.

  • Labeling materials.

  • Personal Protective Equipment (PPE): gloves.

Procedure:

  • Start of Collection: Begin the collection period in the morning. The patient should void their bladder for the first time and discard this urine. Record the exact time; this is the start time of the 24-hour collection period.

  • Collection: For the next 24 hours, the patient must collect all subsequent urine in the provided container. The container should be kept refrigerated or on ice throughout the collection period to prevent degradation of glucose.

  • End of Collection: Exactly 24 hours after the start time, the patient should void their bladder one last time and add this final sample to the collection container. Record this end time.

  • Transport: The container should be sealed, properly labeled with patient identifiers, collection start and end times, and transported to the laboratory immediately, maintaining cold chain conditions.

  • Processing: In the laboratory, measure and record the total volume of the 24-hour urine collection. Ensure the sample is well-mixed by inverting the container several times. Aliquot samples into smaller, labeled tubes for analysis and storage (-20°C or colder for long-term storage).

Protocol 2: Quantitative Measurement of Urinary Glucose (Glucose Oxidase Method)

This protocol describes a common and specific enzymatic method for quantifying glucose concentration in urine samples. The principle involves the glucose oxidase enzyme catalyzing the oxidation of glucose, which produces a colored product that can be measured spectrophotometrically.[6]

Materials:

  • Spectrophotometer or colorimeter.

  • Cuvettes.[7]

  • Glucose oxidase reagent kit (commercially available).

  • Glucose standard solution (e.g., 100 mg/dL).

  • Micropipettes and tips.

  • Test tubes.

  • Distilled water.

  • Collected urine samples (from Protocol 1).

Procedure:

  • Preparation of Standards: Prepare a series of glucose standards by diluting the stock solution with distilled water to create a calibration curve. Typical concentrations might range from 0 mg/dL to 2000 mg/dL.[6]

  • Sample Preparation: If urine samples are turbid, centrifuge them at >2500 x g for 10 minutes and use the supernatant for the assay.[8] Depending on the expected glucose concentration, samples may need to be diluted with distilled water to fall within the range of the standard curve.

  • Assay:

    • Label test tubes for each standard, urine sample (and its dilutions), and a blank (distilled water).

    • Pipette a small, fixed volume of each standard, sample, and blank into the corresponding tubes.

    • Add a fixed volume of the glucose oxidase reagent to each tube and mix well.

    • Incubate the tubes for the time and at the temperature specified by the reagent kit manufacturer (e.g., 5-10 minutes at room temperature or 37°C).

  • Measurement:

    • Set the spectrophotometer to the wavelength specified in the kit's instructions.

    • Calibrate the instrument to zero absorbance using the blank.

    • Measure the absorbance of each standard and sample.

  • Calculation:

    • Plot a standard curve of absorbance versus glucose concentration for the standards.

    • Use the absorbance values of the urine samples to determine their glucose concentration from the standard curve.

    • Calculate the Total 24-Hour Urinary Glucose Excretion (in g/24h ) using the following formula:

      • UGE ( g/24h ) = [Glucose Concentration (mg/dL) / 1000 (mg/g)] * [Total Urine Volume (mL/24h) / 100 (dL/L)]

Workflow for UGE Quantification Dosing 1. Subject Dosing (Luseogliflozin) Collection 2. 24-Hour Urine Collection Dosing->Collection Processing 3. Lab Processing (Measure Volume, Aliquot) Collection->Processing Assay 4. Glucose Assay (e.g., Glucose Oxidase) Processing->Assay Analysis 5. Data Analysis (Calculate Total UGE) Assay->Analysis

Caption: A typical experimental workflow for measuring urinary glucose excretion (UGE).

Data Presentation

Quantitative data from clinical studies investigating Luseogliflozin should be summarized for clear interpretation. The following tables present example data derived from published studies.

Table 1: Change in 24-Hour Urinary Glucose Excretion (UGE) after Luseogliflozin Administration

This table summarizes the effect of Luseogliflozin on the amount of glucose excreted in urine over a 24-hour period in patients with Type 2 Diabetes.

Study ParameterBaseline (Pre-treatment)After 24 Weeks of TreatmentChange from Baseline
Luseogliflozin Dose N/A2.5 mg/dayN/A
Mean UGE ( g/24h ) 11.1 ± 11.884.5 ± 46.8+73.4 g/24h
Reference[5][5]Calculated from[5]

Table 2: Pharmacodynamic Effects of Luseogliflozin (2.5 mg) vs. Placebo after 7 Days

This table compares key glycemic and pharmacodynamic parameters between Luseogliflozin and placebo treatment groups.

ParameterPlaceboLuseogliflozin (2.5 mg)P-value
Cumulative UGE ( g/24h ) N/A (low)Significantly Increased< 0.05
Mean 24-h Glucose (mg/dL) 168.5145.9< 0.001
Serum Insulin AUC (µU·h/mL) BaselineSignificantly LowerN/A
Reference[9][10][9][10][9][10]

Table 3: Effect of Renal Impairment on Luseogliflozin-Induced UGE

This table illustrates how the efficacy of Luseogliflozin in promoting UGE is influenced by the patient's renal function, as measured by estimated glomerular filtration rate (eGFR).

Renal Function Group (eGFR)Change in UGE from Baseline
Normal (≥90 mL/min/1.73 m²) Highest Increase
Mild Impairment (60-89) Moderate Increase
Moderate Impairment (30-59) Smaller Increase
Severe Impairment (<30) Attenuated/Lowest Increase
Reference[11]

Note: The efficacy of Luseogliflozin is dependent on renal function; as eGFR declines, the amount of filtered glucose decreases, thus reducing the magnitude of UGE induced by the SGLT2 inhibitor.[11] Monitoring kidney function is crucial when evaluating the pharmacodynamic effects of this drug class.[1]

References

Application Notes and Protocols: Luseogliflozin Hydrate in Primary Renal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of luseogliflozin hydrate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in primary renal cell culture. The protocols outlined below are intended to guide researchers in studying the cellular and molecular effects of luseogliflozin on primary renal proximal tubule cells, a critical model for understanding its mechanism of action and potential therapeutic applications in kidney-related disorders.

Introduction

This compound is an orally available SGLT2 inhibitor that reduces renal glucose reabsorption, thereby lowering blood glucose levels.[1] Beyond its glycemic control, luseogliflozin has demonstrated renoprotective effects.[2][3] Studies utilizing primary renal cell cultures are crucial for elucidating the direct effects of luseogliflozin on kidney cells, independent of systemic metabolic changes. These in vitro models allow for the investigation of specific signaling pathways and cellular responses to the drug.

One of the key mechanisms of luseogliflozin's action in renal proximal tubular cells is the modulation of oxygen metabolism and the subsequent effects on hypoxia-inducible factor-1α (HIF-1α).[1][4] Under hypoxic conditions, often associated with diabetic nephropathy, HIF-1α is stabilized and promotes the expression of genes involved in fibrosis and inflammation. Luseogliflozin has been shown to inhibit this hypoxia-induced HIF-1α accumulation.[1][4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on primary human renal proximal tubular epithelial cells (HRPTECs).

Table 1: Dose-Dependent Effect of Luseogliflozin on Hypoxia-Induced HIF-1α Protein Expression in HRPTECs

Luseogliflozin Concentration (µM)Inhibition of Hypoxia-Induced HIF-1α Protein Expression (%)Statistical Significance (p-value)
1Not significant> 0.05
10Significant Inhibition< 0.05
10029.3 ± 2.3< 0.01

Data extracted from a study where HRPTECs were exposed to hypoxic (1% O2) conditions for 24 hours.[1][5]

Table 2: Effect of Luseogliflozin on the Expression of HIF-1α Target Genes in HRPTECs under Hypoxia

GeneTreatmentFold Change vs. Normoxic ControlStatistical Significance (p-value vs. Hypoxia)
GLUT1 Hypoxia (1% O₂)Increased-
Hypoxia + Luseogliflozin (100 µM)Reduced< 0.01
PAI-1 Hypoxia (1% O₂)Increased-
Hypoxia + Luseogliflozin (100 µM)Reduced< 0.01
VEGF Hypoxia (1% O₂)Increased-
Hypoxia + Luseogliflozin (100 µM)Reduced< 0.01
HK2 Hypoxia (1% O₂)Increased-
Hypoxia + Luseogliflozin (100 µM)Reduced< 0.01
PKM Hypoxia (1% O₂)Increased-
Hypoxia + Luseogliflozin (100 µM)Reduced< 0.01

HRPTECs were treated for 24 hours under hypoxic (1% O₂) conditions.[1][5]

Table 3: Effect of Luseogliflozin on Oxygen Consumption Rate (OCR) in HRPTECs

ConditionTreatmentOCR Reduction (%)
NormoxiaLuseogliflozin69
Hypoxia (1% O₂)Luseogliflozin33 (further reduction)

Data indicates that luseogliflozin suppresses mitochondrial oxygen consumption.[6]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Renal Proximal Tubule Epithelial Cells (HRPTECs)

This protocol is adapted from established methods for primary renal cell culture.

Materials:

  • Normal human kidney tissue (e.g., from nephrectomy)

  • Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Soybean trypsin inhibitor

  • Percoll

  • Culture flasks/plates

Procedure:

  • Obtain fresh, sterile human kidney cortical tissue.

  • Mince the tissue into small fragments (1-2 mm³).

  • Digest the tissue with Collagenase Type II solution at 37°C with gentle agitation.

  • Neutralize the collagenase activity with a soybean trypsin inhibitor or by adding complete culture medium with FBS.

  • Filter the cell suspension through a series of cell strainers (e.g., 100 µm, 70 µm, 40 µm) to remove undigested tissue and glomeruli.

  • Isolate proximal tubule fragments using a Percoll density gradient.

  • Wash the isolated tubules with a serum-free medium.

  • Seed the tubule fragments onto collagen-coated culture flasks or plates in DMEM/F12 supplemented with 10% FBS and penicillin-streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days. Cells should reach confluence within 7-10 days.

Protocol 2: Luseogliflozin Treatment and Hypoxia Induction

Materials:

  • Confluent primary HRPTECs

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Serum-free culture medium

  • Hypoxia chamber or incubator with adjustable O₂ levels

Procedure:

  • Once HRPTECs reach 80-90% confluency, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.

  • Prepare working solutions of luseogliflozin in a serum-free medium at the desired concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the luseogliflozin stock).

  • Aspirate the synchronization medium and add the luseogliflozin-containing or vehicle control medium to the cells.

  • For hypoxia experiments, place the culture plates in a hypoxia chamber set to 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 24 hours). For normoxic controls, maintain the plates in a standard incubator (21% O₂).

Protocol 3: Western Blot Analysis for HIF-1α

Materials:

  • Treated HRPTECs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_culture Primary Renal Cell Culture cluster_treatment Luseogliflozin Treatment cluster_analysis Downstream Analysis Kidney_Tissue Kidney Cortical Tissue Digestion Enzymatic Digestion (Collagenase) Kidney_Tissue->Digestion Isolation Proximal Tubule Isolation (Percoll Gradient) Digestion->Isolation Seeding Cell Seeding & Culture Isolation->Seeding Confluent_Cells Confluent HRPTECs Drug_Treatment Luseogliflozin Treatment (Dose-Response) Confluent_Cells->Drug_Treatment Hypoxia Hypoxia Induction (1% O2) Drug_Treatment->Hypoxia Western_Blot Western Blot (HIF-1α) Hypoxia->Western_Blot RT_qPCR RT-qPCR (Target Genes) Hypoxia->RT_qPCR OCR_Assay Oxygen Consumption Rate Assay Hypoxia->OCR_Assay

Caption: Experimental workflow for studying luseogliflozin in primary renal cells.

Signaling_Pathway Luseogliflozin Luseogliflozin SGLT2 SGLT2 Luseogliflozin->SGLT2 inhibits O2_Consumption O2 Consumption Luseogliflozin->O2_Consumption decreases Glucose_Uptake Glucose Uptake SGLT2->Glucose_Uptake mediates Mito_Resp Mitochondrial Respiration Glucose_Uptake->Mito_Resp Mito_Resp->O2_Consumption O2_Redist Intracellular O2 Redistribution O2_Consumption->O2_Redist leads to PHD Prolyl Hydroxylase (PHD) O2_Redist->PHD activates HIF1a_Deg HIF-1α Degradation PHD->HIF1a_Deg promotes HIF1a_Accum Hypoxia-Induced HIF-1α Accumulation HIF1a_Deg->HIF1a_Accum prevents Fibrosis_Genes Fibrosis & Inflammation Gene Expression HIF1a_Accum->Fibrosis_Genes induces

Caption: Luseogliflozin's proposed mechanism of action in renal proximal tubule cells.

References

Application Notes and Protocols: Assessing Off-Target Effects of Luseogliflozin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luseogliflozin hydrate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. While highly effective in lowering blood glucose levels in patients with type 2 diabetes, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy profile. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications.

These application notes provide a detailed protocol for assessing the off-target effects of this compound. The described methodologies cover a range of in vitro assays designed to identify and characterize interactions with various unintended molecular targets.

Comprehensive Off-Target Liability Profiling

A primary step in assessing off-target effects is to screen the compound against a broad panel of receptors, kinases, ion channels, and other enzymes. This provides a wide-angle view of potential interactions. Commercial services often provide such panels, which can be adapted for specific research needs.

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Assays

This protocol outlines a general procedure for screening this compound against a panel of human receptors, transporters, and ion channels via radioligand binding assays, and against a panel of kinases and other enzymes through functional enzymatic assays.

Objective: To identify potential off-target binding and enzymatic activity of this compound.

Materials:

  • This compound

  • A panel of recombinant human receptors, transporters, ion channels, and enzymes (e.g., from Eurofins SafetyScreen or Reaction Biology InVEST panels)

  • Specific radioligands for each binding assay target

  • Specific substrates for each enzyme assay

  • Assay buffers specific to each target

  • 96-well or 384-well microplates

  • Scintillation counter or appropriate detection instrument for enzymatic assays

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to obtain a range of concentrations for testing (e.g., 10-point concentration-response curve, typically from 10 nM to 100 µM).

  • Radioligand Binding Assays:

    • In each well of a microplate, combine the assay buffer, a fixed concentration of the specific radioligand, and the cell membrane preparation expressing the target receptor/transporter/ion channel.

    • Add varying concentrations of this compound or vehicle (DMSO).

    • Incubate at a specified temperature and duration to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known, unlabeled ligand for the target.

  • Enzyme Inhibition/Activation Assays:

    • In each well of a microplate, combine the assay buffer, the specific enzyme, and its substrate.

    • Add varying concentrations of this compound or vehicle (DMSO).

    • Incubate at a specified temperature and duration to allow the enzymatic reaction to proceed.

    • Terminate the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis:

    • For binding assays, calculate the percent inhibition of specific binding at each concentration of this compound.

    • For enzyme assays, calculate the percent inhibition or activation of enzyme activity at each concentration.

    • Plot the percent inhibition/activation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 (for activation) value.

Data Presentation:

Results from a broad off-target screening panel are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM). Targets showing significant inhibition (typically >50%) are then selected for full dose-response studies to determine IC50 values.

Focused Off-Target Assessment: Na+/H+ Exchanger (NHE-1)

Several studies suggest that SGLT2 inhibitors may exert cardioprotective effects through off-target inhibition of the Na+/H+ exchanger 1 (NHE-1).[1][2] Assessing the direct effect of Luseogliflozin on NHE-1 activity is therefore a critical step.

Experimental Protocol: NHE-1 Activity Assay in Cardiomyocytes

This protocol describes a method to measure NHE-1 activity in isolated cardiomyocytes using a pH-sensitive fluorescent dye.[3][4]

Objective: To determine the inhibitory effect of this compound on NHE-1 activity.

Materials:

  • Isolated cardiomyocytes (e.g., from mouse or rat)

  • This compound

  • Cariporide (a known NHE-1 inhibitor, as a positive control)

  • SNARF-1 AM (pH-sensitive fluorescent dye)

  • HEPES-buffered solution

  • NH4Cl solution

  • Fluorescence microscope with a ratiometric imaging system

Procedure:

  • Cell Loading: Incubate isolated cardiomyocytes with SNARF-1 AM in HEPES-buffered solution to load the dye.

  • Acidification: Induce intracellular acidification by perfusing the cells with a solution containing NH4Cl, followed by a switch to a sodium-free solution to wash out the NH4Cl. This "prepulse" technique leads to a rapid drop in intracellular pH (pHi).

  • pH Recovery: Reintroduce a sodium-containing solution to initiate pHi recovery, which is primarily mediated by NHE-1 activity.

  • Treatment: Perform the pH recovery step in the presence of vehicle (DMSO), this compound (at various concentrations), or cariporide.

  • Fluorescence Measurement: Continuously monitor the fluorescence of SNARF-1 at two emission wavelengths. The ratio of these intensities is proportional to the pHi.

  • Data Analysis: Calculate the rate of pHi recovery (dpHi/dt) as a measure of NHE-1 activity. Compare the rates of recovery in the presence of this compound and cariporide to the vehicle control. Calculate the IC50 value for Luseogliflozin-mediated inhibition of NHE-1 activity.

Data Presentation:

CompoundTargetCell TypeAssayEndpointValue
LuseogliflozinNHE-1Mouse CardiomyocytesSNARF assayInhibition of pHi recoveryIC50 ~1 µM[3][4]
CariporideNHE-1Mouse CardiomyocytesSNARF assayInhibition of pHi recoveryPositive Control

Assessment of Metabolic Enzyme Interactions: CYP and UGT Inhibition

Luseogliflozin is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[5][6] It is important to assess whether Luseogliflozin can inhibit these enzymes, as this could lead to drug-drug interactions.

Experimental Protocol: In Vitro CYP and UGT Inhibition Assays

This protocol outlines a general method for evaluating the inhibitory potential of this compound on major human CYP and UGT isoforms.[7][8]

Objective: To determine the IC50 values of this compound for major human CYP and UGT isoforms.

Materials:

  • This compound

  • Human liver microsomes or recombinant human CYP/UGT enzymes

  • Specific probe substrates for each CYP and UGT isoform

  • NADPH (for CYP assays)

  • UDPGA (for UGT assays)

  • Known inhibitors for each isoform (positive controls)

  • Acetonitrile or other quenching solution

  • LC-MS/MS system

Procedure:

  • Incubation: In a microplate, pre-incubate this compound (at various concentrations) or a known inhibitor with human liver microsomes or recombinant enzymes in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding the specific probe substrate and the appropriate cofactor (NADPH for CYPs, UDPGA for UGTs).

  • Incubation: Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Enzyme IsoformLuseogliflozin IC50 (µM)Known Inhibitor
CYP2C1958.3[7]e.g., Omeprazole
Other CYPs>100[7]Various
UGT1A1>100e.g., Atazanavir
UGT1A3>100e.g., Quinidine
UGT1A4>100e.g., Diclofenac
UGT1A6>100e.g., Diclofenac
UGT1A9>100e.g., Diclofenac
UGT2B7>100e.g., Diclofenac

Signaling Pathway Analysis: AMPK and SIRT1 Activation

Some of the beneficial cardiovascular and renal effects of SGLT2 inhibitors are thought to be mediated through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).

Experimental Protocol: AMPK and SIRT1 Activity Assays

Objective: To investigate whether this compound can directly activate AMPK and SIRT1.

A. AMPK Activity Assay

Materials:

  • This compound

  • Purified active AMPK enzyme complex

  • AMPK substrate peptide (e.g., SAMS peptide)

  • [γ-³²P]ATP

  • Kinase buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified AMPK, the substrate peptide, and this compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a specified time.

  • Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the fold activation of AMPK activity by this compound compared to the vehicle control.

B. SIRT1 Activity Assay

Materials:

  • This compound

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • Assay buffer

  • Developer solution

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a black microplate, combine the assay buffer, NAD+, the fluorogenic substrate, and this compound at various concentrations.

  • Reaction Initiation: Add the SIRT1 enzyme to start the reaction.

  • Incubation: Incubate at 37°C for a specified time, protected from light.

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, leading to a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the fold activation of SIRT1 activity by this compound compared to the vehicle control.

Data Presentation:

TargetLuseogliflozin ConcentrationFold Activation (vs. Vehicle)
AMPK1 µMTo be determined
AMPK10 µMTo be determined
AMPK100 µMTo be determined
SIRT11 µMTo be determined
SIRT110 µMTo be determined
SIRT1100 µMTo be determined

Visualizations

Signaling Pathways

Off_Target_Signaling cluster_cardiac Cardiomyocyte cluster_systemic Systemic Effects Luseogliflozin Luseogliflozin hydrate NHE1 NHE-1 Luseogliflozin->NHE1 Inhibits AMPK AMPK Luseogliflozin->AMPK Activates? SIRT1 SIRT1 Luseogliflozin->SIRT1 Activates? pHi Intracellular pH Regulation NHE1->pHi Ca_overload Reduced Ca2+ Overload pHi->Ca_overload Cardioprotection Cardioprotection Ca_overload->Cardioprotection Metabolic_Benefits Metabolic Benefits AMPK->Metabolic_Benefits SIRT1->Metabolic_Benefits

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflows

Off_Target_Workflow cluster_screening Broad Off-Target Screening cluster_focused Focused Mechanistic Assays start Luseogliflozin hydrate panel_screening Broad Panel Screening (Receptors, Kinases, Ion Channels, etc.) start->panel_screening hit_identification Hit Identification (e.g., >50% inhibition at 10 µM) panel_screening->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response nhe1_assay NHE-1 Activity Assay dose_response->nhe1_assay cyp_ugt_assay CYP & UGT Inhibition Assays dose_response->cyp_ugt_assay ampk_sirt1_assay AMPK & SIRT1 Activity Assays dose_response->ampk_sirt1_assay mechanistic_understanding Mechanistic Understanding of Off-Target Effects nhe1_assay->mechanistic_understanding cyp_ugt_assay->mechanistic_understanding ampk_sirt1_assay->mechanistic_understanding

Caption: General workflow for assessing off-target effects.

NHE1_Assay_Workflow start Isolate Cardiomyocytes load_dye Load with SNARF-1 AM start->load_dye acidify Induce Intracellular Acidification (NH4Cl prepulse) load_dye->acidify treat Treat with Luseogliflozin, Vehicle, or Positive Control acidify->treat recover Initiate pH Recovery (reintroduce Na+) treat->recover measure Measure pHi Recovery Rate (Fluorescence Ratiometry) recover->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the NHE-1 activity assay.

References

Application Notes and Protocols: Luseogliflozin Hydrate in Diabetic Nephropathy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease globally, characterized by progressive damage to the kidney's glomeruli and tubules.[1][2] Key pathological features include glomerular hyperfiltration, proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis.[1] Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a novel class of anti-hyperglycemic agents that have demonstrated significant renoprotective effects.[3][4] Luseogliflozin, a selective SGLT2 inhibitor, lowers blood glucose by promoting urinary glucose excretion.[3][5] Its application in preclinical models of diabetic nephropathy provides a valuable tool for investigating the mechanisms of renal protection and evaluating therapeutic strategies.

Mechanism of Action of Luseogliflozin in the Kidney

Luseogliflozin selectively inhibits SGLT2 in the proximal tubules of the kidney. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[5] By blocking this transporter, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[5] This primary action results in several downstream effects beneficial in diabetic nephropathy:

  • Improved Glycemic Control: Lowering of blood glucose and HbA1c levels.[1][6]

  • Reduction of Glomerular Hyperfiltration: In a diabetic state, increased glucose and sodium reabsorption via SGLT2 reduces sodium delivery to the macula densa, leading to afferent arteriole vasodilation and glomerular hyperfiltration.[4][7] Luseogliflozin restores tubuloglomerular feedback by increasing sodium delivery, which constricts the afferent arteriole and reduces intraglomerular pressure.[4]

  • Caloric Loss and Weight Reduction: The excretion of glucose in the urine results in a net caloric loss.[5]

  • Osmotic Diuresis: Increased glucose in the urine leads to an excretion of water and sodium, which can contribute to a reduction in blood pressure.[5]

G Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption GLUT2 GLUT2 Urine Increased Glucose Excretion in Urine SGLT2->Urine Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibits Reabsorbed_Glucose Reabsorbed Glucose GLUT2->Reabsorbed_Glucose Transport

Mechanism of SGLT2 Inhibition by Luseogliflozin.

Key Experimental Data from Animal Models

Luseogliflozin has been evaluated in various rodent models of diabetic nephropathy, demonstrating significant therapeutic effects both as a monotherapy and in combination with other drugs like ACE inhibitors.

Table 1: Effects of Luseogliflozin on Key Parameters in T2DN Rats[1][6]

(Data summarized from a study using a T2DN rat model of type 2 diabetic nephropathy. Treatment duration: 3 months)

ParameterVehicle ControlLuseogliflozin (10 mg/kg/day)Lisinopril (10 mg/kg/day)Combination Therapy
Blood Glucose (mg/dL) ~350Normalized~350Normalized
HbA1c (%) ~10Normalized~10Normalized
Mean Blood Pressure (mmHg) ~140No Effect113Significantly Reduced
Glomerular Filtration Rate (GFR) DeclinedPrevented DeclinePrevented DeclinePrevented Decline
Proteinuria Progressive IncreaseNo significant reductionReducedSignificantly Reduced
Glomerular Injury SevereReducedReducedGreater Reduction
Renal Fibrosis SevereReducedNo EffectGreater Reduction
Tubular Necrosis SevereReducedReducedGreater Reduction
Urinary Nephrin Excretion IncreasedReducedReducedN/A
Table 2: Effects of Luseogliflozin in db/db Mice[8]

(Data summarized from a study using db/db mice, a model for type 2 diabetes. Treatment duration: 8 weeks)

Parameterdb/m (Control)db/db (Vehicle)db/db + Luseogliflozin (15 mg/kg/day)
Plasma Glucose NormalElevatedLowered
Glomerular Mesangial Matrix Expansion NormalIncreasedDecreased
Glomerular & Interstitial Fibronectin NormalIncreasedDecreased
Glomerular Basement Membrane Thickness NormalIncreasedAttenuated
Renal HIF-1α Accumulation LowIncreasedAttenuated

Signaling Pathway Modulation

G Hyperglycemia Hyperglycemia SGLT2 Increased SGLT2-mediated Glucose Reabsorption Hyperglycemia->SGLT2 Mito Increased Mitochondrial Respiration & O2 Consumption SGLT2->Mito Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibits Hypoxia Renal Hypoxia Mito->Hypoxia HIF HIF-1α Stabilization and Accumulation Hypoxia->HIF Genes Increased Expression of Profibrotic Genes (e.g., PAI-1, VEGF) HIF->Genes Fibrosis Tubulointerstitial Fibrosis Genes->Fibrosis

Luseogliflozin's Role in the Renal Hypoxia Pathway.

Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy and Luseogliflozin Treatment in Rats

This protocol is based on methodologies used for T2DN (Type 2 Diabetic Nephropathy) and Dahl-STZ (Streptozotocin-induced) rat models.[1][9]

1. Animal Model Selection:

  • T2DN Rats: A genetic model of type 2 diabetic nephropathy. Animals typically develop progressive proteinuria, glomerulosclerosis, and a decline in GFR.[1]

  • Dahl Salt-Sensitive (S) Rats: Induce type 1 diabetes via a single intraperitoneal injection of streptozotocin (STZ) (e.g., 40-60 mg/kg).[9][10] Confirm diabetes by measuring blood glucose levels; animals with glucose >250-300 mg/dL are considered diabetic.[9][11]

2. Animal Housing and Acclimatization:

  • House animals in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Provide free access to standard chow and water.[1]

  • Allow for an acclimatization period of at least one week before the start of the experiment.

3. Treatment Groups:

  • Randomly assign diabetic animals to treatment groups (n=8-10 per group)[1][9]:

    • Group 1 (Vehicle Control): Receive the vehicle (e.g., drinking water or gavage).
    • Group 2 (Luseogliflozin): Administer luseogliflozin at a dose of 10 mg/kg/day.[1][6] The drug can be mixed into drinking water or administered via oral gavage.
    • Group 3 (Positive Control, e.g., Lisinopril): Administer an ACE inhibitor like lisinopril at 10 mg/kg/day.[1][6]
    • Group 4 (Combination Therapy): Administer both luseogliflozin and lisinopril at the doses above.[1][6]

4. Monitoring and Sample Collection:

  • Duration: The treatment period typically lasts for several weeks to months (e.g., 3 months).[1]

  • Weekly/Bi-weekly: Monitor body weight, food intake, and water intake.[11]

  • Monthly: Measure non-fasting blood glucose and HbA1c.[1] Collect 24-hour urine samples using metabolic cages to assess proteinuria and urinary nephrin levels. Measure blood pressure using the tail-cuff method.[1]

5. Terminal Procedures:

  • At the end of the study, anesthetize the animals.

  • Collect terminal blood samples for measuring plasma creatinine and other biochemical markers.

  • Perfuse and collect kidneys. One kidney can be fixed in 10% formalin for histological analysis (e.g., PAS and Masson's trichrome staining), while the other can be snap-frozen for molecular analysis (e.g., Western blot for HIF-1α, fibronectin).

G A 1. Animal Model Selection (e.g., T2DN or STZ-induced rats) B 2. Diabetes Induction / Confirmation (Blood Glucose > 250 mg/dL) A->B C 3. Randomization into Treatment Groups (Vehicle, Luseogliflozin, Comparator, Combo) B->C D 4. Chronic Treatment Administration (e.g., 12 weeks via drinking water/gavage) C->D E 5. In-life Monitoring - Blood Glucose / HbA1c - Blood Pressure - 24h Urine Collection (Proteinuria) D->E F 6. Terminal Endpoint - Collect Blood & Kidneys D->F E->D Monthly/ Weekly G 7. Data Analysis - Histopathology (Fibrosis, Sclerosis) - Biochemical Assays (GFR) - Molecular Analysis (Western Blot) F->G

General Experimental Workflow for Preclinical Studies.
Protocol 2: Key Analytical Methods

  • Urinary Protein Measurement:

    • Collect 24-hour urine using metabolic cages.

    • Centrifuge urine samples to remove debris.

    • Determine total protein concentration using a colorimetric method such as the Bradford assay (Bio-Rad) according to the manufacturer's instructions.[1]

    • Express results as mg/24 hours.

  • Histological Analysis of Renal Injury:

    • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-µm sections and stain with Periodic acid-Schiff (PAS) for evaluating glomerulosclerosis and Masson's trichrome for assessing interstitial fibrosis.

    • Score the degree of injury in a blinded manner. For glomerulosclerosis, score on a scale of 0 (no injury) to 4 (severe injury) based on the percentage of the glomerulus affected. Average the scores from at least 50 glomeruli per animal.

  • Western Blot for HIF-1α:

    • Homogenize snap-frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Conclusion

Luseogliflozin hydrate serves as a critical tool in the study of diabetic nephropathy. Preclinical studies using various rodent models have consistently shown its ability to improve glycemic control, prevent GFR decline, and reduce structural kidney damage, including fibrosis and glomerulosclerosis.[1][6] Furthermore, luseogliflozin allows for the investigation of underlying renoprotective mechanisms beyond glucose lowering, such as the modulation of renal hemodynamics and the alleviation of hypoxia-driven profibrotic pathways.[8] The provided protocols offer a framework for researchers to effectively utilize luseogliflozin in their models to further elucidate the pathophysiology of diabetic nephropathy and explore novel therapeutic combinations.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Luseogliflozin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Luseogliflozin hydrate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections describe key assays for characterizing its inhibitory activity, its effects on glucose uptake in relevant cell types, and its potential impact on cellular signaling pathways.

SGLT2 Inhibition and Binding Affinity Assays

Luseogliflozin is a competitive inhibitor of human SGLT2 (hSGLT2). Its efficacy can be quantified by measuring the inhibition of glucose uptake in cell lines overexpressing the transporter and by direct binding assays.

Quantitative Data Summary: Luseogliflozin Inhibition and Binding Kinetics
ParameterDescriptionValueCell System/Assay ConditionReference
IC₅₀ Half maximal inhibitory concentration against hSGLT2.2.26 nMCHO-K1 cells expressing hSGLT2
Kᵢ Inhibition constant, indicating binding affinity.1.10 nMCHO-K1 cells expressing hSGLT2
Selectivity Ratio of IC₅₀ for hSGLT1 vs. hSGLT2.>1,700-foldhSGLT1 IC₅₀ = 3990 nM
KᏧ Dissociation constant from direct binding assay.1.3 nMMembrane fractions from hSGLT2-expressing cells
Dissociation Half-Time (t½) Time for 50% of Luseogliflozin to dissociate from hSGLT2.7 hours[³H]-Luseogliflozin binding assay

Experimental Workflow: SGLT2 Inhibition Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Glucose Uptake Assay cluster_detect Detection & Analysis p1 Seed HEK293-hSGLT2 cells in 96-well plates p2 Incubate for 24-48h to form a monolayer p1->p2 t1 Wash cells with Na+-free buffer p2->t1 t2 Pre-incubate with Luseogliflozin (or vehicle) in Na+ buffer t1->t2 a1 Add [14C]-AMG or 2-NBDG in Na+ buffer t2->a1 a2 Incubate for 30-60 min at 37°C a1->a2 a3 Wash with ice-cold Na+-free buffer to stop uptake a2->a3 a4 Lyse cells a3->a4 d1 Measure radioactivity (scintillation) or fluorescence (plate reader) a4->d1 d2 Calculate % inhibition vs. vehicle d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for determining SGLT2 inhibition by Luseogliflozin.

Protocol 1: SGLT2-Mediated Glucose Uptake Inhibition Assay

This protocol is designed to measure the inhibitory effect of Luseogliflozin on SGLT2-mediated glucose uptake using a cell line stably expressing human SGLT2.

Materials:

  • HEK293 cells stably expressing hSGLT2 (HEK293-hSGLT2).

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 for selection.

  • Sodium Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Sodium-Free Buffer: Choline-based or similar buffer where NaCl is replaced with choline chloride.

  • This compound stock solution (in DMSO).

  • Radiolabeled glucose analog: ¹⁴C-methyl-α-D-glucopyranoside ([¹⁴C]-AMG).

  • Alternatively, fluorescent glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • 96-well cell culture plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed HEK293-hSGLT2 cells into a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in Sodium Buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Execution: a. On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with Sodium-Free Buffer. b. Add the Luseogliflozin dilutions (or vehicle) to the wells and pre-incubate for 10-20 minutes at 37°C. c. To initiate glucose uptake, add the [¹⁴C]-AMG (final concentration ~0.1 µCi/mL) or 2-NBDG (final concentration ~100-200 µM) prepared in Sodium Buffer. d. Incubate for 30-60 minutes at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Sodium-Free Buffer.

  • Detection: a. For [¹⁴C]-AMG: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter. b. For 2-NBDG: Lyse the cells and measure the fluorescence of the lysate using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each Luseogliflozin concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Effects on Glucose Uptake in Adipocytes and Hepatocytes

Evaluating the effect of Luseogliflozin on glucose uptake in metabolically relevant cells like adipocytes and hepatocytes can provide insights into its broader pharmacological profile.

Protocol 2: Glucose Uptake in 3T3-L1 Adipocytes

This protocol first details the differentiation of 3T3-L1 preadipocytes into mature adipocytes, followed by the glucose uptake assay.

Part A: Differentiation of 3T3-L1 Cells

  • Materials:

    • 3T3-L1 preadipocytes.

    • Proliferation Media: DMEM, 10% Calf Serum.

    • Differentiation Media (DMEM, 10% FBS) supplemented with:

      • MDI Induction Media: 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

      • Insulin Media: 1 µg/mL Insulin.

  • Procedure:

    • Culture 3T3-L1 preadipocytes in Proliferation Media until they reach 100% confluency.

    • Two days post-confluency (Day 0), replace the medium with MDI Induction Media.

    • On Day 2, replace with Insulin Media.

    • On Day 4, and every two days thereafter, replace with standard Differentiation Media (10% FBS/DMEM).

    • Mature, lipid-laden adipocytes are typically ready for experiments between Day 8 and Day 12.

Part B: 2-NBDG Glucose Uptake Assay

  • Procedure:

    • Serum Starvation: Starve the differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.

    • Pre-treatment: Wash cells with a suitable buffer (e.g., PBS) and pre-incubate with various concentrations of this compound (or vehicle) for 30-60 minutes.

    • Insulin Stimulation (Optional): To assess insulin-dependent uptake, add insulin (e.g., 100 nM) for 20-30 minutes.

    • Glucose Uptake: Add 2-NBDG (final concentration 100 µg/mL) and incubate for 20 minutes at 37°C.

    • Termination and Detection: Stop the reaction by washing with ice-cold PBS. Lyse the cells and measure fluorescence as described in Protocol 1.

Application Note: In Vitro Hepatocyte Models

While clinical data show Luseogliflozin improves liver function markers, detailed in vitro protocols on its direct effects on hepatocytes are less established. However, its stability has been confirmed in human liver microsomes and cryopreserved hepatocytes, where 69% of the compound remained after 240 minutes of incubation.

To investigate direct effects, researchers can adapt standard protocols using human hepatocyte cell lines like HepG2 or primary human hepatocytes. Key endpoints could include:

  • Lipid Accumulation: Treat cells with a high-glucose or oleic acid medium to induce steatosis, co-treat with Luseogliflozin, and quantify lipid content using Oil Red O staining.

  • Gene Expression: Analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, CPT1a) via RT-qPCR.

Signaling Pathway Analysis

Luseogliflozin may influence cellular signaling pathways beyond direct SGLT2 inhibition. One identified pathway is the FoxM1/PLK1/CENP-A axis, which is involved in cell cycle progression and proliferation.

Signaling Pathway: FoxM1/PLK1/CENP-A Axis

G cluster_upstream Upstream Regulation cluster_pathway Core Pathway cluster_downstream Cellular Outcome Insulin Insulin Signaling FoxM1 FoxM1 (Transcription Factor) Insulin->FoxM1 Promotes DNA binding activity Luseogliflozin Luseogliflozin Luseogliflozin->FoxM1 Upregulates gene expression (in vivo model) PLK1 PLK1 (Polo-like kinase 1) FoxM1->PLK1 Regulates expression CENPA CENP-A (Centromere protein A) PLK1->CENPA Augments deposition Proliferation β-Cell Proliferation CENPA->Proliferation

Caption: Luseogliflozin's potential influence on the FoxM1/PLK1/CENP-A pathway.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol provides a general framework to assess changes in the expression of FoxM1, PLK1, and CENP-A in a relevant cell line (e.g., pancreatic beta-cell line like INS-1 or MIN6) following Luseogliflozin treatment.

Materials:

  • Pancreatic beta-cell line (e.g., INS-1).

  • This compound.

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (FoxM1, PLK1, CENP-A) and a housekeeping gene (e.g., GAPDH, β-actin).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Quantify RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR machine with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Troubleshooting & Optimization

Technical Support Center: Luseogliflozin Hydrate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luseogliflozin hydrate. The following information is designed to address common challenges related to its solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is known to have low aqueous solubility. While comprehensive experimental data across various conditions is not widely published, a predicted water solubility is approximately 0.0513 mg/mL .[1] It is important to note that this is a computed value, and empirical solubility can be influenced by various experimental factors. Some sources suggest that for practical laboratory purposes, a solubility of less than 1 mg/mL is considered slightly soluble or insoluble.[2]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the DMSO stock is added to the aqueous buffer, the overall solvent composition changes, and the solubility of the compound decreases, leading to precipitation.

To prevent this, consider the following strategies:

  • Lower the final concentration: Ensure your target concentration in the aqueous buffer does not exceed the solubility limit of this compound.

  • Use a gradient dilution: Instead of a single-step dilution, try a stepwise addition of the DMSO stock to the aqueous buffer while vortexing or stirring.[2]

  • Pre-heat the aqueous buffer: Warming the aqueous buffer to 37°C (98.6°F) before adding the DMSO stock can help increase the solubility and prevent precipitation.[2]

  • Incorporate co-solvents: For in-vivo studies, formulations often include co-solvents like PEG300, PEG400, or Tween 80 to improve solubility.[2]

Q3: Can I use sonication to dissolve this compound in my aqueous solution?

A3: Yes, sonication in an ultrasonic bath can be an effective method to aid in the dissolution of this compound, especially if you observe particulate matter after initial mixing.[2] It is often recommended to be used in conjunction with gentle heating (e.g., to 37°C).

Q4: How does pH affect the solubility of this compound?

Q5: Are there different forms of this compound that could have different solubilities?

A5: While not specifically documented for this compound in the search results, it is a known phenomenon for other SGLT2 inhibitors, such as Canagliflozin, that different hydrate forms (e.g., monohydrate vs. hemihydrate) can exhibit different solubility and dissolution rates.[3] It is crucial to be aware of the specific form of this compound you are using, as this could impact its solubility.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of this compound. It is important to reiterate that comprehensive, experimentally determined data is limited.

ParameterValueSourceNotes
Predicted Water Solubility 0.0513 mg/mLALOGPSThis is a computationally predicted value.
Solubility in DMSO ≥ 10 mMHölzel-DiagnostikaDMSO is commonly used as a solvent for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 452.56 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out 4.53 mg of this compound into the microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week).[2]

Protocol 2: General Procedure for Preparing Aqueous Working Solutions from a DMSO Stock

This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer, with steps to minimize precipitation.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, cell culture media)

  • Water bath or incubator set to 37°C

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-warm the required volume of aqueous buffer to 37°C.[2]

  • While gently vortexing or stirring the pre-warmed buffer, slowly add the required volume of the this compound DMSO stock solution.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, you may try brief sonication in an ultrasonic water bath.[2]

  • It is recommended to prepare the final aqueous working solution fresh for each experiment.

Visualized Workflows and Logic

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh Luseogliflozin Hydrate add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex store Store at -20°C or 4°C vortex->store add_stock Slowly Add DMSO Stock to Buffer store->add_stock preheat Pre-heat Aqueous Buffer to 37°C preheat->add_stock mix Mix Thoroughly add_stock->mix inspect Inspect for Precipitation mix->inspect use_solution Use in Experiment inspect->use_solution No Precipitation troubleshoot Troubleshoot inspect->troubleshoot Precipitation Observed troubleshooting_workflow cluster_immediate_actions Immediate Actions cluster_protocol_modification Protocol Modification start Precipitation Observed in Aqueous Solution sonicate Sonicate Solution start->sonicate gentle_heat Gentle Heating (37°C) start->gentle_heat check_dissolution Still Precipitated? sonicate->check_dissolution Re-evaluate gentle_heat->check_dissolution Re-evaluate lower_conc Lower Final Concentration gradient_dilution Use Gradient Dilution add_cosolvent Add Co-solvent (e.g., PEG300) check_dissolution->lower_conc Yes check_dissolution->gradient_dilution Yes check_dissolution->add_cosolvent Yes success Solution Usable check_dissolution->success No

References

Technical Support Center: Luseogliflozin Hydrate Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of luseogliflozin hydrate in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolic pathways of luseogliflozin?

A1: The primary metabolic pathways for luseogliflozin in humans involve multiple enzymatic reactions. These include O-deethylation to form M2, which is then followed by glucuronidation to form M12. Another key pathway is ω-hydroxylation of the ethoxy group to produce M3, which is subsequently oxidized into the carboxylic acid metabolite (M17). Direct glucuronidation also occurs, resulting in the formation of M8.[1] The cytochrome P450 enzyme CYP3A4/5 is primarily responsible for the formation of M2, while UGT1A1, UGT1A8, and UGT1A9 catalyze the subsequent formation of M12. The formation of M3 is mediated by CYP4A11, CYP4F2, and CYP4F3B, with alcohol dehydrogenase and aldehyde dehydrogenase being involved in its further oxidation to M17. UGT1A1 is responsible for the formation of M8.[1] Understanding these metabolic routes is crucial as degradation pathways can sometimes overlap with metabolic pathways, potentially forming similar products.[2]

Q2: What are the general recommendations for conducting forced degradation studies on gliflozins?

A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug.[2] According to ICH guidelines Q1A(R2), small molecule drugs like luseogliflozin should be subjected to stress conditions including acid and base hydrolysis, oxidation, photostability, and thermal treatment.[2][3] The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] It is important to select appropriate stress conditions to avoid excessive stress that could lead to secondary degradation products.[2]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used analytical techniques for stability testing of pharmaceutical products, including gliflozins.[4] These methods are highly sensitive and accurate for separating, identifying, and quantifying the API and its degradation products.[4] When coupled with mass spectrometry (LC-MS/MS), these techniques can also be used for the structural elucidation of unknown degradation products.[2][5]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during a long-term stability study of a this compound formulation.

  • Question: What could be the origin of these unexpected peaks?

  • Answer: Unexpected peaks in a chromatogram can indicate the presence of degradation products. Luseogliflozin, like other gliflozins, may degrade under certain conditions. For instance, studies on canagliflozin have shown degradation under oxidative and acidic stress conditions.[2] It is also possible that there is an incompatibility between this compound and one or more of the excipients used in the formulation, leading to the formation of adducts or degradation products.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To identify the potential degradation products, subject the pure this compound drug substance to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the observed peaks correspond to known degradation products.

    • Conduct Excipient Compatibility Studies: Test the compatibility of this compound with each excipient used in the formulation. This can be done by preparing binary mixtures of the drug and each excipient, subjecting them to accelerated stability conditions, and analyzing them by HPLC.

    • Characterize the Unknown Peaks: If the peaks do not correspond to known degradation products or excipient-related impurities, further characterization using techniques like LC-MS/MS or NMR spectroscopy may be necessary to elucidate their structures.

Issue 2: A significant decrease in the potency of this compound is observed over time in a liquid formulation.

  • Question: What factors could be contributing to the loss of potency?

  • Answer: A decrease in potency is a direct indication of drug degradation. For liquid formulations, hydrolysis is a common degradation pathway, especially if the pH of the formulation is not optimized. Other factors such as exposure to light or elevated temperatures during storage can also accelerate degradation.

  • Troubleshooting Steps:

    • pH Profile Analysis: Determine the pH of the liquid formulation. Conduct a pH-rate profile study to identify the pH at which this compound has maximum stability.

    • Photostability Testing: Evaluate the impact of light on the formulation by exposing it to controlled light conditions as per ICH Q1B guidelines. If the drug is found to be light-sensitive, consider using light-protective packaging.

    • Thermal Stability Assessment: Assess the effect of temperature by storing the formulation at various temperatures. This will help in determining the appropriate storage conditions to minimize degradation.

Quantitative Data Summary

The following table summarizes hypothetical data from forced degradation studies on this compound, illustrating the expected percentage of degradation under different stress conditions. Note: This data is illustrative and based on general knowledge of similar compounds, as specific public data for this compound is limited.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products
Acid Hydrolysis 0.1 N HCl24 hours60°C15%2
Base Hydrolysis 0.1 N NaOH8 hours60°C10%1
Oxidative 3% H₂O₂48 hoursRoom Temp20%3
Thermal Dry Heat72 hours80°C5%1
Photolytic UV Light (254 nm)48 hoursRoom Temp8%1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the development of a stability-indicating HPLC method for the analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the parent drug and all potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at the λmax of luseogliflozin.

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting forced degradation studies on this compound bulk drug.

  • Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples at appropriate time intervals, neutralize, and dilute to a suitable concentration before injecting into the HPLC system.

  • Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of HCl.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 48 hours). Withdraw samples, quench the reaction if necessary, dilute, and analyze by HPLC.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for a specified period (e.g., 72 hours). Dissolve the sample in a suitable solvent, dilute, and inject into the HPLC.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) in a photostability chamber for a specified duration (e.g., 48 hours). Analyze the sample by HPLC.

Visualizations

Luseogliflozin_Metabolism Luseogliflozin Luseogliflozin M2 M2 (O-deethylated) Luseogliflozin->M2 CYP3A4/5 M3 M3 (ω-hydroxylated) Luseogliflozin->M3 CYP4A11, CYP4F2, CYP4F3B M8 M8 (Direct Glucuronide) Luseogliflozin->M8 UGT1A1 M12 M12 (Glucuronide of M2) M2->M12 UGT1A1, UGT1A8, UGT1A9 M17 M17 (Carboxylic acid) M3->M17 ADH, ALDH

Caption: Metabolic pathway of luseogliflozin.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results DrugSubstance This compound API Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal DrugSubstance->Thermal Photolytic Photolytic DrugSubstance->Photolytic Formulation This compound Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS DegradationProfile Degradation Profile HPLC->DegradationProfile LCMS->DegradationProfile StabilityIndication Stability-Indicating Method DegradationProfile->StabilityIndication

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram Q1 Is the peak present in the blank? Start->Q1 A1_Yes Source is likely solvent or system Q1->A1_Yes Yes Q2 Does the peak correspond to an excipient impurity? Q1->Q2 No A2_Yes Excipient-related impurity Q2->A2_Yes Yes Q3 Does the peak match a known degradation product from forced degradation studies? Q2->Q3 No A3_Yes Known Degradation Product Q3->A3_Yes Yes A3_No Unknown Degradation Product or Excipient Interaction Q3->A3_No No Action Characterize with LC-MS/MS A3_No->Action

Caption: Troubleshooting logic for identifying unknown peaks.

References

Technical Support Center: Navigating Luseogliflozin Hydrate Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance to mitigate common artifacts and troubleshoot experimental challenges encountered during research with Luseogliflozin hydrate.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues in a practical question-and-answer format to aid in the successful design and execution of your experiments.

In Vitro Assay Challenges

Q1: Why am I observing incomplete inhibition of glucose uptake in my cell-based assay, even at high concentrations of Luseogliflozin?

A1: This is a frequent observation and can stem from several factors. Firstly, the cell line you are using may co-express other glucose transporters, such as SGLT1 or various GLUT transporters, which are not targeted by Luseogliflozin and can contribute to residual glucose uptake. Secondly, since SGLT2 is a sodium-dependent co-transporter, the absence of an adequate sodium concentration in your assay buffer will prevent SGLT2-mediated glucose transport, masking the inhibitory effect of Luseogliflozin. Lastly, variable or low expression of SGLT2 in your chosen cell line can lead to a diminished response.

Troubleshooting Steps:

  • Cell Line Characterization: Confirm the expression profile of glucose transporters in your cell line. Consider using a cell line with high SGLT2 and low SGLT1/GLUT expression, or a cell line stably overexpressing human SGLT2.

  • Assay Buffer Composition: Ensure your assay buffer contains physiological sodium concentrations. Include a sodium-free control (e.g., by replacing NaCl with choline chloride) to quantify SGLT-independent glucose uptake.

  • Positive Control: Use a well-characterized, non-selective SGLT inhibitor like phlorizin as a positive control to validate your assay system.

Q2: My experimental results with Luseogliflozin show significant variability between replicates. How can I improve the consistency?

A2: Inconsistent results can often be traced back to issues with compound solubility and handling, as well as cell culture practices.

Troubleshooting Steps:

  • Luseogliflozin Preparation: this compound has poor aqueous solubility. It is advisable to prepare a high-concentration stock solution in DMSO. When preparing your working solutions, dilute the stock in your aqueous buffer or medium with vigorous mixing to prevent precipitation.[1] The final DMSO concentration should be kept low (typically below 0.5%) and consistent across all experimental and control groups.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and growth phase, as these can all impact transporter expression and cellular metabolism.[2]

  • Assay Parameters: Standardize incubation times and maintain precise temperature control throughout your experiment to ensure uniform enzymatic and transport activity.

Potential Off-Target Effects and Data Interpretation

Q3: I am concerned about potential off-target effects of Luseogliflozin confounding my results. What should I consider?

A3: While Luseogliflozin is highly selective for SGLT2, it is crucial to be aware of potential off-target effects, particularly when using higher concentrations.

Troubleshooting Steps:

  • Selectivity Profile: Luseogliflozin exhibits high selectivity for SGLT2 over SGLT1.[3] However, at supra-physiological concentrations, some interaction with SGLT1 may occur. If your experimental system expresses SGLT1, it is important to work within a concentration range that is well below the reported IC50 for SGLT1.

  • Mitochondrial Function: Emerging research suggests that some SGLT2 inhibitors may influence mitochondrial function.[4][5] If your experimental endpoints involve cellular metabolism, mitochondrial respiration, or ATP production, it is essential to include appropriate controls to discern between direct SGLT2 inhibition and any potential secondary effects on mitochondria.

  • Cell Viability Assays: When assessing the impact of Luseogliflozin on cell viability, be mindful that the assay itself can be influenced by the metabolic state of the cells.[6][7] For instance, assays that rely on metabolic activity (e.g., MTT, resazurin) could be indirectly affected by changes in glucose metabolism induced by Luseogliflozin. Consider using a non-metabolic readout for cell viability, such as a dye-exclusion assay or a real-time live-cell imaging system, to confirm your findings.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Inhibitory Activity of Luseogliflozin

ParameterSpeciesValue
IC50 vs. hSGLT2Human2.26 nM[1]
Ki vs. hSGLT2Human1.10 nM[8]
Selectivity (SGLT1 IC50 / SGLT2 IC50)Human>1,700-fold[3]

Table 2: Preclinical In Vitro Effects of Luseogliflozin

Cell LineExperimental ConditionLuseogliflozin ConcentrationObserved EffectReference
Mouse CardiomyocytesHigh Glucose10 µMInhibited high glucose-induced TGF-β2 expression[9]
Vascular Smooth Muscle Cells (VSMCs)High Glucose10 µMEnhanced cell contractility[10]
βIRKO, IRS1KO, and IRS2KO beta cellsCo-culture with serum from OSI-906-treated mice100 nMIncreased beta cell proliferation[11]

Detailed Experimental Protocols

Key Experiment: Non-Radioactive Glucose Uptake Assay

This protocol outlines a common method to assess SGLT2 activity using the fluorescent glucose analog 2-NBDG.

Materials:

  • SGLT2-expressing cells (e.g., HK-2, or stably transfected HEK293 or CHO cells)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 2-NBDG (fluorescent glucose analog)

  • Sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)

  • Sodium-free uptake buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation ~465-485 nm, Emission ~520-540 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.

  • Cell Washing and Starvation: Gently wash the cells twice with warm PBS. Subsequently, incubate the cells in a glucose-free, serum-free medium for 1-2 hours at 37°C to deplete intracellular glucose stores.

  • Compound Incubation: Aspirate the starvation medium and add the sodium-containing uptake buffer with the desired concentrations of Luseogliflozin or vehicle control (DMSO). Incubate for 15-30 minutes at 37°C.

  • Initiation of Glucose Uptake: Add 2-NBDG to each well to a final concentration of 10-100 µM. Incubate for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically for your specific cell line.

  • Termination of Uptake: Remove the 2-NBDG-containing buffer and immediately wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Fluorescence Quantification: Add PBS or a suitable lysis buffer to each well and measure the intracellular fluorescence using a microplate reader.

Visualizations of Key Concepts

The following diagrams illustrate the mechanism of action of Luseogliflozin, a typical experimental workflow, and a troubleshooting decision tree.

Mechanism_of_Action cluster_kidney Renal Proximal Tubule cluster_result Physiological Outcome lumen Tubular Lumen Glucose Na+ cell Epithelial Cell lumen->cell SGLT2 blood Bloodstream cell->blood GLUT2 urinary_excretion Increased Urinary Glucose Excretion luseogliflozin Luseogliflozin luseogliflozin->lumen:e Inhibits blood_glucose Lowered Blood Glucose

Caption: Luseogliflozin inhibits SGLT2 in the renal proximal tubule.

Experimental_Workflow start Start step1 1. Seed SGLT2-expressing cells start->step1 step2 2. Glucose starve cells step1->step2 step3 3. Pre-incubate with Luseogliflozin step2->step3 step4 4. Add fluorescent glucose analog (2-NBDG) step3->step4 step5 5. Terminate uptake & wash step4->step5 step6 6. Read fluorescence step5->step6 step7 7. Analyze data step6->step7 end End step7->end

Caption: A typical workflow for a fluorescent glucose uptake assay.

Troubleshooting_Tree issue Issue: High background in glucose uptake assay cause1 Potential Cause: SGLT-independent uptake issue->cause1 cause2 Potential Cause: Incomplete washing issue->cause2 cause3 Potential Cause: Cell autofluorescence issue->cause3 solution1 Solution: Include a sodium-free control to quantify and subtract SGLT-independent uptake. cause1->solution1 solution2 Solution: Increase the number and volume of washes with ice-cold PBS. cause2->solution2 solution3 Solution: Measure fluorescence of unstained cells and subtract from all readings. cause3->solution3

Caption: A decision tree for troubleshooting high background fluorescence.

References

Luseogliflozin Hydrate: Investigating Off-Target Kinase Inhibition Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available data specifically detailing a comprehensive off-target kinase inhibition profile for luseogliflozin hydrate. This technical support center is designed to assist researchers and scientists in designing and troubleshooting experiments to investigate this potential. The provided protocols and guides are based on established methodologies for kinase inhibitor profiling.

Frequently Asked Questions (FAQs)

Q1: Why investigate the off-target kinase inhibition profile of luseogliflozin?

A1: While luseogliflozin is a highly selective SGLT2 inhibitor, understanding its potential interactions with other cellular targets, such as kinases, is crucial for a complete pharmacological profile.[1][2] Unidentified off-target effects could have implications for both therapeutic efficacy and long-term safety. Some studies have pointed towards effects on signaling pathways like the FoxM1/PLK1/CENP-A pathway, which involves kinases, suggesting further investigation is warranted.[3][4]

Q2: What are the initial steps to screen for potential off-target kinase inhibition?

A2: The initial step is typically to screen the compound against a broad panel of kinases at a single high concentration (e.g., 10 µM).[5][6] This provides a first pass to identify potential "hits." Kinases showing significant inhibition in this initial screen are then selected for further characterization, such as determining the IC50 value through dose-response studies.

Q3: What are the most common assay formats for kinase inhibitor profiling?

A3: Several assay formats are available, each with its own advantages and disadvantages. Common choices include:

  • Radiometric Assays: Considered a gold standard for sensitivity and reliability, directly measuring the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7][8]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.[9][10] They are well-suited for high-throughput screening.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A homogeneous assay format that measures the interaction between a donor and acceptor fluorophore, which is modulated by kinase activity.[11][12]

Data Presentation: Kinase Inhibition Profile

Researchers can use the following table structure to summarize their findings from a kinase selectivity panel. Data should be presented as the mean of multiple replicates with standard deviation.

Kinase TargetFamilyLuseogliflozin Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
ABL1Tyrosine Kinase10
AKT1Serine/Threonine Kinase10
CDK2Serine/Threonine Kinase10
EGFRTyrosine Kinase10
MAPK1 (ERK2)Serine/Threonine Kinase10
PLK1Serine/Threonine Kinase10
SRCTyrosine Kinase10
...additional kinases10

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Dose-Response and IC50 cluster_mechanism Phase 3: Mechanism of Action start Prepare Luseogliflozin Stock Solution screen Single-Dose (e.g., 10 µM) Kinase Panel Screen start->screen hits Identify 'Hits' (% Inhibition > 50%) screen->hits dose_response Perform Serial Dilutions of Luseogliflozin hits->dose_response Proceed with hits ic50_assay Run Kinase Assay for Each 'Hit' Kinase dose_response->ic50_assay ic50_calc Calculate IC50 Values ic50_assay->ic50_calc atp_competition ATP Competition Assay ic50_calc->atp_competition If potent inhibition confirmed binding_assay Direct Binding Assay (e.g., TR-FRET) atp_competition->binding_assay

Caption: Workflow for kinase inhibitor profiling of luseogliflozin.

hypothetical_pathway cluster_pathway Hypothetical Off-Target Signaling Pathway Luseogliflozin Luseogliflozin OffTargetKinase Off-Target Kinase (e.g., PLK1) Luseogliflozin->OffTargetKinase Inhibition Substrate Downstream Substrate (e.g., FoxM1) OffTargetKinase->Substrate Phosphorylation CellCycle Cell Cycle Progression Substrate->CellCycle Activation

Caption: Hypothetical signaling pathway affected by luseogliflozin.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for screening luseogliflozin against a panel of kinases.[10][13]

Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound dissolved in DMSO

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • ATP solution

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of luseogliflozin in the appropriate kinase buffer with a final DMSO concentration ≤1%. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or control.

  • Enzyme Addition: Add 2 µL of the kinase solution (at 2X final concentration) to each well, except for the no-enzyme control.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture (at 2X final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

Protocol 2: TR-FRET Kinase Assay

This protocol provides a general framework for a TR-FRET-based kinase assay.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • Europium (Eu)-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-conjugated acceptor (e.g., Allophycocyanin - APC)

  • This compound dissolved in DMSO

  • Kinase reaction buffer

  • ATP and stop solution (e.g., EDTA)

  • 384-well low-volume black assay plates

Procedure:

  • Reaction Setup: To each well, add the kinase, luseogliflozin (or DMSO vehicle), and the biotinylated substrate in the kinase reaction buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate for the desired time (e.g., 60-90 minutes) at room temperature.

  • Stop Reaction: Terminate the kinase reaction by adding a stop solution containing EDTA.

  • Detection: Add the detection mix containing the Eu-labeled antibody and Streptavidin-APC.

  • Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC). The TR-FRET ratio (665 nm / 615 nm) is proportional to the level of substrate phosphorylation.

Troubleshooting Guide

troubleshooting_guide cluster_no_inhibition Troubleshooting: No Inhibition cluster_high_background Troubleshooting: High Background cluster_high_variability Troubleshooting: High Variability start Problem Encountered no_inhibition Q: No inhibition observed, even at high concentrations. start->no_inhibition high_background Q: High background signal in 'no enzyme' control. start->high_background high_variability Q: High variability between replicate wells. start->high_variability solubility Check luseogliflozin solubility in assay buffer. no_inhibition->solubility atp_contam Check for ATP contamination in substrate or enzyme preps. high_background->atp_contam pipetting Review pipetting technique and equipment calibration. high_variability->pipetting atp_conc Is ATP concentration too high? (Test at Km[ATP]) solubility->atp_conc enzyme_activity Confirm kinase is active with a known inhibitor. atp_conc->enzyme_activity compound_interference Does luseogliflozin interfere with detection? (Run compound-only controls) atp_contam->compound_interference reagent_quality Check age and storage of detection reagents. compound_interference->reagent_quality mixing Ensure proper mixing after each reagent addition. pipetting->mixing edge_effects Check for plate edge effects; avoid outer wells if necessary. mixing->edge_effects

Caption: Troubleshooting decision tree for kinase inhibition assays.

Q4: My TR-FRET assay has no signal window. What could be the issue?

A4: The most common reason for a failed TR-FRET assay is an incorrect setup of the plate reader, particularly the emission filters.[14] Ensure that the specific filters recommended for your assay chemistry (e.g., Europium donor, APC acceptor) are in use. Also, confirm that the kinase is active and that the antibody recognizes the phosphorylated substrate.

Q5: I see inhibition, but the IC50 value is much higher than what is observed in cell-based assays. Why?

A5: Discrepancies between biochemical and cell-based assays are common. In a biochemical assay, the ATP concentration is fixed and may be much lower than intracellular ATP levels (mM range).[8] If luseogliflozin is an ATP-competitive inhibitor, its apparent potency (IC50) will be lower in an assay with high ATP concentration. Additionally, cell permeability, efflux pumps, and metabolism of the compound can all influence its effective concentration within a cell.

Q6: How can I rule out compound interference with the assay technology?

A6: Compound interference can lead to false positives or negatives.[15][16] To check for this, run control experiments where luseogliflozin is incubated with the detection reagents in the absence of the kinase reaction. For luminescence assays, this checks if the compound quenches or enhances the light output. For fluorescence-based assays, this can identify issues like autofluorescence.[15]

References

Technical Support Center: In Vitro Drug-Drug Interaction Studies with Luseogliflozin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting in vitro drug-drug interaction studies with Luseogliflozin hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Luseogliflozin in humans?

A1: Luseogliflozin is metabolized through multiple pathways, including O-deethylation, ω-hydroxylation followed by oxidation, and direct glucuronidation.[1] The formation of its M2 metabolite is primarily mediated by CYP3A4/5, while the M3 metabolite is formed by CYP4A11, CYP4F2, and CYP4F3B.[1] Subsequent glucuronidation of M2 to M12 is catalyzed by UGT1A1, UGT1A8, and UGT1A9, and the direct glucuronidation to M8 is catalyzed by UGT1A1.[1]

Q2: Does Luseogliflozin have a high potential for inhibiting major CYP enzymes?

A2: Based on in vitro studies, Luseogliflozin is considered a weak inhibitor of CYP2C19, with a reported IC50 value of 58.3 μM.[2][3] It does not show significant inhibition of eight other major CYP isoforms.[2][3] Given the therapeutic plasma concentrations, clinically relevant drug interactions due to CYP inhibition are unlikely.[3]

Q3: Is Luseogliflozin an inducer of cytochrome P450 enzymes?

A3: In vitro studies using human primary hepatocytes have shown that Luseogliflozin can weakly induce CYP3A4 at a concentration of 10 μM after 72 hours of exposure.[2][3] However, it does not induce CYP1A2 or CYP2B6 at concentrations up to 10 μM.[2][3]

Q4: Is Luseogliflozin a substrate or inhibitor of key drug transporters?

A4: Luseogliflozin is a substrate for P-glycoprotein (P-gp).[2][3] It is not a substrate for BCRP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2.[2][3] Luseogliflozin weakly inhibits OATP1B3 with an IC50 value of 93.1 μM, while its inhibitory effects on other tested transporters are not significant (IC50 > 100 μM).[2][3]

Troubleshooting Guides

CYP Inhibition Assays
Issue Possible Cause Recommended Solution
High variability in IC50 values Inconsistent incubation times or temperatures.Ensure precise timing and a stable, calibrated incubation system. Use a positive control inhibitor to verify assay consistency.
Pipetting errors, especially with serial dilutions.Calibrate pipettes regularly. Use automated liquid handlers for improved precision if available. Prepare fresh dilution series for each experiment.
Poor solubility of Luseogliflozin at higher concentrations.Check the solubility of Luseogliflozin in the final assay buffer. The use of a small, fixed percentage of an organic solvent like DMSO may be necessary, but ensure the final concentration does not affect enzyme activity.
No inhibition observed, even at high concentrations Inactive enzyme preparation.Test the activity of the human liver microsomes or recombinant CYP enzymes with a known substrate and inhibitor before starting the experiment with Luseogliflozin.
Incorrect substrate or cofactor concentration.Verify that the concentrations of the probe substrate and NADPH are optimal for the specific CYP isoform being tested.
Unexpectedly potent inhibition Contamination of reagents or labware.Use fresh, high-purity reagents and sterile, disposable labware.
Non-specific binding to assay components.Evaluate the potential for non-specific binding of Luseogliflozin to the microsomal protein. This can sometimes be mitigated by adjusting protein concentration or including a small amount of albumin in the incubation buffer.
Transporter Interaction Assays
Issue Possible Cause Recommended Solution
Low transporter activity in control wells Poor cell health or low transporter expression in cell lines (e.g., Caco-2, MDCK).Ensure proper cell culture conditions and passage number. Verify transporter expression levels using methods like Western blotting or qPCR. Use a known substrate and inhibitor to confirm transporter functionality.
Sub-optimal assay buffer composition.Optimize buffer pH, ion concentrations, and temperature to ensure maximal transporter activity.
High background signal in substrate uptake assays Non-specific binding of the probe substrate to cells or plates.Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include appropriate controls to measure and subtract non-specific binding.
Inconsistent results in transcellular transport assays Leaky cell monolayers.Measure the transepithelial electrical resistance (TEER) of the cell monolayers before and after the experiment to ensure their integrity. Discard any monolayers that do not meet the established TEER criteria.
Efflux of the probe substrate by multiple transporters.If using a cell line that expresses multiple transporters, consider using a more specific probe substrate or co-incubating with a known inhibitor of the interfering transporter to isolate the activity of the transporter of interest.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isoforms by Luseogliflozin
CYP IsoformIC50 (μM)Inhibition Potential
CYP2C1958.3[2][3]Weak
Other 8 major isoforms> 100No significant inhibition
Table 2: In Vitro Induction of Human Cytochrome P450 (CYP) Isoforms by Luseogliflozin
CYP IsoformLuseogliflozin Concentration (μM)Observation
CYP3A410[2][3]Weak induction
CYP1A20.1 - 10[2][3]No induction
CYP2B60.1 - 10[2][3]No induction
Table 3: In Vitro Interaction of Luseogliflozin with Drug Transporters
TransporterInteraction TypeIC50 (μM)
P-glycoprotein (P-gp)SubstrateNot Applicable
Breast Cancer Resistance Protein (BCRP)Not a substrate> 100
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)Not a substrate> 100
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)Weak Inhibitor93.1[2][3]
Organic Anion Transporter 1 (OAT1)Not a substrate> 100
Organic Anion Transporter 3 (OAT3)Not a substrate> 100
Organic Cation Transporter 2 (OCT2)Not a substrate> 100

Experimental Protocols

CYP Inhibition Assay (Using Human Liver Microsomes)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Luseogliflozin on major human CYP isoforms.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare stock solutions of Luseogliflozin, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, human liver microsomes, and varying concentrations of Luseogliflozin or the positive control inhibitor.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each Luseogliflozin concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Transporter Substrate and Inhibition Assays (Using Transfected Cell Lines)

Objective: To assess whether Luseogliflozin is a substrate or inhibitor of specific drug transporters (e.g., P-gp, BCRP, OATPs, OATs, OCTs).

Materials:

  • Cell lines overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp) and the corresponding parental cell line.

  • This compound

  • Known substrates and inhibitors for each transporter (e.g., digoxin and verapamil for P-gp).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

  • Scintillation cocktail and counter (if using radiolabeled substrates) or LC-MS/MS system.

  • Transwell inserts for efflux assays.

Substrate Assessment (Efflux Transporters like P-gp):

  • Seed the transfected and parental cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Add Luseogliflozin to the basolateral (bottom) chamber.

  • At specified time points, take samples from both the apical (top) and basolateral chambers.

  • Quantify the concentration of Luseogliflozin in the samples using LC-MS/MS.

  • Calculate the efflux ratio (Papp, B-A / Papp, A-B). A significantly higher efflux ratio in the transfected cells compared to the parental cells, which is reduced by a known inhibitor, indicates that Luseogliflozin is a substrate.

Inhibition Assessment (Uptake Transporters like OATPs):

  • Seed the transfected and parental cells in a 96-well plate.

  • Wash the cells with transport buffer.

  • Pre-incubate the cells with varying concentrations of Luseogliflozin or a positive control inhibitor at 37°C.

  • Add a known probe substrate for the transporter and incubate for a short period.

  • Stop the uptake by washing the cells with ice-cold transport buffer.

  • Lyse the cells and measure the intracellular concentration of the probe substrate.

  • Calculate the percentage of inhibition and determine the IC50 value of Luseogliflozin.

Visualizations

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Luseogliflozin, Substrates, Controls) Pre_incubation Pre-incubate Microsomes with Luseogliflozin (37°C) Stock_Solutions->Pre_incubation Microsome_Prep Prepare Microsome Suspension and NADPH System Microsome_Prep->Pre_incubation Reaction_Start Initiate Reaction with Substrate & NADPH Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Terminate Reaction (Cold Solvent) Incubation->Termination Centrifugation Centrifuge & Collect Supernatant Termination->Centrifugation LC_MS LC-MS/MS Analysis of Metabolite Formation Centrifugation->LC_MS Data_Analysis Calculate % Inhibition & IC50 Value LC_MS->Data_Analysis

Caption: Workflow for a CYP450 Inhibition Assay.

Transporter_Interaction_Workflow cluster_substrate Substrate Assessment (e.g., P-gp) cluster_inhibition Inhibition Assessment (e.g., OATP) Seed_Transwell Seed Cells on Transwell Inserts Add_Luseo Add Luseogliflozin to Basolateral Side Seed_Transwell->Add_Luseo Sample Sample Apical & Basolateral Chambers Add_Luseo->Sample Quantify_Luseo Quantify Luseogliflozin (LC-MS/MS) Sample->Quantify_Luseo Calculate_Efflux Calculate Efflux Ratio Quantify_Luseo->Calculate_Efflux Seed_Plate Seed Cells in 96-well Plate Pre_incubate_Inhibitor Pre-incubate Cells with Luseogliflozin Seed_Plate->Pre_incubate_Inhibitor Add_Substrate Add Probe Substrate Pre_incubate_Inhibitor->Add_Substrate Stop_Uptake Stop Uptake (Wash with Cold Buffer) Add_Substrate->Stop_Uptake Quantify_Substrate Lyse Cells & Quantify Substrate Stop_Uptake->Quantify_Substrate Calculate_IC50 Calculate % Inhibition & IC50 Quantify_Substrate->Calculate_IC50 Start Start Start->Seed_Transwell Start->Seed_Plate

Caption: Workflow for Transporter Interaction Assays.

Luseogliflozin_Metabolism cluster_path1 O-deethylation Pathway cluster_path2 Hydroxylation/Oxidation Pathway cluster_path3 Direct Glucuronidation Luseogliflozin Luseogliflozin M2 M2 (O-deethylated) Luseogliflozin->M2 CYP3A4/5 M3 M3 (ω-hydroxylated) Luseogliflozin->M3 CYP4A11, CYP4F2, CYP4F3B M8 M8 (Glucuronide) Luseogliflozin->M8 UGT1A1 M12 M12 (Glucuronide) M2->M12 UGT1A1, UGT1A8, UGT1A9 M17 M17 (Carboxylic Acid) M3->M17 ADH, ALDH

Caption: Metabolic Pathways of Luseogliflozin.

References

Best practices for long-term storage of Luseogliflozin hydrate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Luseogliflozin hydrate solutions for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted with aqueous buffers or cell culture media for working solutions.

Q2: What are the recommended storage conditions for this compound powder?

A2: The solid (powder) form of this compound should be stored at -20°C in a sealed container, protected from moisture and light.[2]

Q3: How should I store my this compound stock solution in DMSO?

A3: For long-term storage, it is recommended to store DMSO stock solutions at -80°C.[3] For shorter periods, storage at -20°C is also acceptable.[3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For very short-term use (within a week), aliquots can be stored at 4°C.[1]

Q4: Can I store this compound in aqueous solutions like PBS?

A4: While Luseogliflozin is used in aqueous environments for experiments, long-term storage in aqueous buffers is generally not recommended without conducting specific stability studies. The stability of Luseogliflozin in aqueous solutions can be influenced by pH, temperature, and light. If aqueous storage is necessary, it should be for a short duration, and the solution should be sterile-filtered and stored at 4°C, protected from light.

Q5: What are the known degradation pathways for Luseogliflozin?

A5: The primary metabolic pathways in humans involve O-demethylation, O-deethylation, hydroxylation, and subsequent glucuronidation.[4][5] While not identical to storage degradation, these metabolic routes suggest potential sites on the molecule that may be susceptible to chemical modification over time. Forced degradation studies on similar SGLT2 inhibitors, like Empagliflozin, have shown some susceptibility to basic (alkaline) conditions.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in the stock solution upon thawing. - The concentration of the stock solution may be too high. - The solution was not fully dissolved initially. - Contamination with water.- Gently warm the solution to 37°C and vortex or sonicate to redissolve. - If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary. - For future preparations, consider a slightly lower stock concentration or ensure the powder is fully dissolved before freezing.
Precipitation when diluting DMSO stock into an aqueous buffer. - The final concentration of the drug in the aqueous buffer is above its solubility limit. - The organic solvent (DMSO) concentration is too high in the final aqueous solution, causing the compound to crash out.- Increase the volume of the aqueous buffer to lower the final drug concentration. - Perform a serial dilution of the DMSO stock solution in DMSO first, before adding it to the aqueous buffer.[1] - Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) and consistent across all samples, including controls.
Loss of compound activity or inconsistent experimental results over time. - Degradation of the this compound in the solution due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Contamination of the solution.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[1] - Perform a stability study on your solution under your specific storage conditions (see Experimental Protocols section).
Color change in the solution. - This may indicate chemical degradation or contamination.- Discard the solution immediately. - Prepare a fresh solution from the powder or a new stock aliquot.

Storage Conditions Summary

FormSolventStorage TemperatureDurationKey Considerations
Powder N/A-20°C2 years[3]Sealed container, protect from light and moisture.[2][7]
Stock Solution DMSO-80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles.
Stock Solution DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer2-8°CShort-term (user to validate)Protect from light; prepare fresh as needed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or use a sonicator bath to ensure complete dissolution.

    • Once fully dissolved, dispense the solution into single-use aliquots in sterile, amber vials.

    • Label the vials clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow to assess the stability of a this compound solution under various stress conditions, as recommended by ICH guidelines.[4][8]

  • Objective: To identify potential degradation pathways and determine the stability of a this compound solution under stress.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC or LC-MS/MS system

    • UV-Vis spectrophotometer

    • pH meter

    • Temperature-controlled oven and photostability chamber

  • Procedure:

    • Prepare Test Samples: Dilute the this compound stock solution to a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Stress Conditions:

      • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at a controlled temperature (e.g., 60°C).

      • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at a controlled temperature.

      • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

      • Thermal Degradation: Store the solution in a temperature-controlled oven (e.g., 70°C).

      • Photolytic Degradation: Expose the solution to light in a photostability chamber.

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

    • Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS/MS method. Compare the peak area of the parent Luseogliflozin compound to the initial time point and look for the appearance of new peaks, which would indicate degradation products.

    • Data Evaluation: Calculate the percentage of degradation for each condition and time point.

Visualizations

G Troubleshooting Workflow for Solution Precipitation start Precipitate observed in Luseogliflozin solution check_type Is it a DMSO stock or aqueous working solution? start->check_type stock_sol DMSO Stock Solution check_type->stock_sol Stock working_sol Aqueous Working Solution check_type->working_sol Working action_warm Warm to 37°C and vortex/sonicate stock_sol->action_warm check_aq_conc Is final concentration too high? working_sol->check_aq_conc check_dissolved Does it redissolve? action_warm->check_dissolved action_use_supernatant Centrifuge and use supernatant. (Re-quantify if needed) check_dissolved->action_use_supernatant No end_ok Solution is ready for use check_dissolved->end_ok Yes action_revise_prep Revise future prep: - Lower concentration - Ensure full initial dissolution action_use_supernatant->action_revise_prep end_revise Revise protocol action_revise_prep->end_revise action_dilute Increase volume of aqueous buffer check_aq_conc->action_dilute Yes action_serial_dilute Perform serial dilution in DMSO first check_aq_conc->action_serial_dilute No action_dilute->end_revise action_serial_dilute->end_revise G Recommended Storage Protocol for Luseogliflozin start Receive Luseogliflozin Hydrate (Powder) store_powder Store powder at -20°C (Sealed, dark, dry) start->store_powder prep_stock Prepare concentrated stock in DMSO store_powder->prep_stock aliquot Aliquot into single-use tubes prep_stock->aliquot storage_long Long-term storage (≤ 6 months) at -80°C aliquot->storage_long storage_short Short-term storage (≤ 1 month) at -20°C aliquot->storage_short use Use for experiment: Dilute aliquot into aqueous buffer storage_long->use storage_short->use

References

Validation & Comparative

A Comparative Analysis of Luseogliflozin Hydrate and Dapagliflozin in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, Luseogliflozin hydrate and dapagliflozin, for the treatment of type 2 diabetes mellitus (T2DM). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available clinical trial data.

Mechanism of Action

Both Luseogliflozin and dapagliflozin are highly selective inhibitors of SGLT2, a protein primarily located in the proximal tubules of the kidneys.[1][2][3] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] By inhibiting SGLT2, these drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[1][2][3] This mechanism of action is independent of insulin secretion and sensitivity, offering a unique approach to glycemic control.[4][5] Beyond glycemic control, this class of drugs has been shown to have beneficial effects on weight and blood pressure.[2][5][6]

Signaling Pathway of SGLT2 Inhibition

The primary signaling pathway involves the direct inhibition of the SGLT2 protein, which in turn affects downstream physiological processes.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_drug Drug Action cluster_outcome Physiological Outcomes Glomerular\nFiltrate\n(High Glucose) Glomerular Filtrate (High Glucose) SGLT2 SGLT2 Glomerular\nFiltrate\n(High Glucose)->SGLT2 Glucose Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Urinary\nGlucose\nExcretion Urinary Glucose Excretion SGLT2->Urinary\nGlucose\nExcretion Reduced Reabsorption leads to Drug Luseogliflozin or Dapagliflozin Inhibition Drug->Inhibition Inhibition->SGLT2 Inhibition Lowered\nBlood\nGlucose Lowered Blood Glucose Urinary\nGlucose\nExcretion->Lowered\nBlood\nGlucose Caloric\nLoss Caloric Loss Urinary\nGlucose\nExcretion->Caloric\nLoss Osmotic\nDiuresis Osmotic Diuresis Urinary\nGlucose\nExcretion->Osmotic\nDiuresis Weight\nReduction Weight Reduction Caloric\nLoss->Weight\nReduction Blood\nPressure\nReduction Blood Pressure Reduction Osmotic\nDiuresis->Blood\nPressure\nReduction

Caption: Mechanism of action of SGLT2 inhibitors.

Comparative Efficacy Data

While direct head-to-head trials are limited, data from individual placebo-controlled trials and network meta-analyses provide insights into the comparative efficacy of Luseogliflozin and dapagliflozin.

Glycemic Control
Efficacy EndpointLuseogliflozinDapagliflozin
Change in HbA1c -0.59% to -0.88% vs. placebo[7][8]-0.52% to -0.80% vs. placebo[6][9]
Change in Fasting Plasma Glucose (FPG) -16.01 mg/dL to -34.2 mg/dL vs. placebo[7][8]-1.10 mmol/L to -1.52 mmol/L vs. placebo[6]
Non-Glycemic Outcomes
Efficacy EndpointLuseogliflozinDapagliflozin
Change in Body Weight -1.66 kg to -2.23 kg vs. placebo[7][8]-1.32 kg to -1.67 kg vs. placebo[6]
Change in Systolic Blood Pressure Significant reductions observed[10]Significant reductions observed[11]

Experimental Protocols

The efficacy data presented is derived from randomized, double-blind, placebo-controlled clinical trials. Below is a generalized experimental workflow for such a trial.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Blinding cluster_treatment Phase 3: Treatment Period cluster_assessment Phase 4: Efficacy & Safety Assessment cluster_analysis Phase 5: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Washout Washout Period (if applicable) InformedConsent->Washout Randomization Randomization Washout->Randomization Placebo Placebo Group Randomization->Placebo DrugA Luseogliflozin Group Randomization->DrugA DrugB Dapagliflozin Group (in comparative trials) Randomization->DrugB Treatment Treatment Administration (e.g., 24-52 weeks) Placebo->Treatment DrugA->Treatment DrugB->Treatment Monitoring Regular Monitoring (AEs, Vitals, Labs) Treatment->Monitoring PrimaryEndpoint Primary Endpoint Assessment (e.g., Change in HbA1c) Monitoring->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment (e.g., FPG, Body Weight) Monitoring->SecondaryEndpoint SafetyEndpoint Safety Assessment (Adverse Events) Monitoring->SafetyEndpoint DataAnalysis Statistical Analysis PrimaryEndpoint->DataAnalysis SecondaryEndpoint->DataAnalysis SafetyEndpoint->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: Generalized workflow of a randomized controlled trial.
Key Methodological Components:

  • Study Design : Typically multicenter, randomized, double-blind, placebo-controlled studies.

  • Patient Population : Adults with type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone or on a stable dose of metformin.

  • Intervention : Administration of Luseogliflozin (e.g., 2.5 mg or 5 mg once daily) or dapagliflozin (e.g., 5 mg or 10 mg once daily) or a matching placebo.

  • Primary Efficacy Endpoint : The primary outcome is usually the change in HbA1c from baseline to a specified time point (e.g., 24 or 52 weeks).

  • Secondary Efficacy Endpoints : These often include the change from baseline in fasting plasma glucose, 2-hour postprandial glucose, body weight, and systolic and diastolic blood pressure.

  • Safety Assessments : Monitoring and recording of all adverse events, including hypoglycemia, urinary tract infections, and genital mycotic infections. Laboratory parameters and vital signs are also regularly assessed.

Discussion

Both Luseogliflozin and dapagliflozin have demonstrated significant efficacy in improving glycemic control and providing additional benefits in terms of weight and blood pressure reduction in patients with type 2 diabetes. Network meta-analyses suggest that while there are no major differences in the efficacy profiles among most SGLT2 inhibitors, some variations may exist. For instance, one network meta-analysis indicated that empagliflozin and dapagliflozin displayed robust efficacy in reducing serum uric acid levels.[12]

It is important to note that the efficacy of SGLT2 inhibitors can be influenced by the patient's renal function.[13] The choice between these agents may depend on individual patient characteristics, including baseline renal function, cardiovascular risk factors, and tolerability.

Conclusion

This compound and dapagliflozin are effective SGLT2 inhibitors for the management of type 2 diabetes. Both drugs offer comparable benefits in terms of glycemic control, weight reduction, and blood pressure lowering. Further head-to-head comparative trials would be beneficial to delineate any subtle differences in their efficacy and safety profiles.

References

A Head-to-Head Comparison of Luseogliflozin Hydrate and Empagliflozin in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy, safety, and mechanistic profiles of two prominent SGLT2 inhibitors.

In the landscape of type 2 diabetes (T2D) therapeutics, Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone of treatment, offering glycemic control alongside cardiovascular and renal benefits. This guide provides a detailed head-to-head comparison of two notable agents in this class: Luseogliflozin hydrate and Empagliflozin. While direct comparative trials are limited, this analysis synthesizes data from individual pivotal trials and network meta-analyses to offer a comprehensive overview for the scientific community.

Efficacy: A Comparative Analysis of Glycemic and Metabolic Control

Both Luseogliflozin and Empagliflozin have demonstrated robust efficacy in improving glycemic control and other metabolic parameters in patients with T2D. The following tables summarize key quantitative data from their respective clinical trials.

Table 1: Comparative Efficacy in Glycemic Control (Change from Baseline)

ParameterLuseogliflozin 2.5 mg[1]Empagliflozin 10 mgEmpagliflozin 25 mg
HbA1c Reduction (%) -0.63% (vs. +0.13% for placebo)-0.77% (vs. placebo)-0.83% (vs. placebo)
Fasting Plasma Glucose (FPG) Reduction (mg/dL) Significant reduction vs. placeboSignificant reduction vs. placeboSignificant reduction vs. placebo
Postprandial Plasma Glucose (PPG) Reduction (mg/dL) Significant reduction vs. placeboNot explicitly stated in similar termsNot explicitly stated in similar terms

Table 2: Comparative Effects on Body Weight and Blood Pressure (Change from Baseline)

ParameterLuseogliflozin 2.5 mg[1]Empagliflozin 10 mgEmpagliflozin 25 mg
Body Weight Reduction (kg) Significant reduction vs. placeboPlacebo-corrected reduction of ~2 kgPlacebo-corrected reduction of ~2.2 kg
Systolic Blood Pressure (SBP) Reduction (mmHg) Not explicitly statedPlacebo-corrected reduction of 3.9 mmHgPlacebo-corrected reduction of 4.7 mmHg
Diastolic Blood Pressure (DBP) Reduction (mmHg) Not explicitly statedPlacebo-corrected reduction of 1.8 mmHgPlacebo-corrected reduction of 2.0 mmHg

Safety and Tolerability Profile

The safety profiles of Luseogliflozin and Empagliflozin are consistent with the SGLT2 inhibitor class. A network meta-analysis of randomized controlled trials provides indirect comparative data on key adverse events.[2]

Table 3: Comparative Safety Profile (Odds Ratio vs. Placebo)

Adverse EventLuseogliflozin[2]Empagliflozin[2]
Reproductive Tract Infections (RTIs) Not significantly different from placeboIncreased risk
Pollakiuria (Frequent Urination) Not significantly different from placeboIncreased risk (OR 5.81)
Urinary Tract Infections (UTIs) Not significantly different from placeboNot significantly different from placebo

It is important to note that while Luseogliflozin did not show a statistically significant increased risk for these specific adverse events in this particular network meta-analysis, these are known class effects of SGLT2 inhibitors.[2]

Mechanism of Action: The SGLT2 Inhibition Pathway

Both Luseogliflozin and Empagliflozin exert their therapeutic effects by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_inhibition Pharmacological Intervention cluster_outcome Therapeutic Outcome Glucose_Blood Glucose in Bloodstream Glomerular_Filtration Glomerular Filtration Glucose_Blood->Glomerular_Filtration Glucose_Filtrate Glucose in Tubular Filtrate Glomerular_Filtration->Glucose_Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Binds to Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption UGE Increased Urinary Glucose Excretion SGLT2->UGE leads to Glucose_to_Blood Glucose returned to Blood Glucose_Reabsorption->Glucose_to_Blood Glucose_to_Blood->Glucose_Blood SGLT2_Inhibitor Luseogliflozin or Empagliflozin SGLT2_Inhibitor->SGLT2 Inhibits Lowered_BG Lowered Blood Glucose UGE->Lowered_BG

Mechanism of SGLT2 Inhibition

Experimental Protocols

The clinical development programs for both Luseogliflozin and Empagliflozin included rigorous phase 3, randomized, double-blind, placebo-controlled trials to establish their efficacy and safety.

Luseogliflozin Phase 3 Monotherapy Trial Methodology [1]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan.

  • Patient Population: Japanese patients with T2D aged 20 years or older with HbA1c levels between 6.9% and 10.5%, who were on diet and exercise therapy.

  • Intervention: Patients were randomized to receive either Luseogliflozin 2.5 mg or a placebo once daily for 24 weeks.

  • Primary Endpoint: The primary outcome was the change from baseline in HbA1c at the end of the 24-week treatment period.

  • Secondary Endpoints: Secondary outcomes included changes in fasting plasma glucose, postprandial plasma glucose after a meal tolerance test, body weight, and abdominal circumference.

  • Safety Assessments: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests, and vital signs.

Empagliflozin (EMPA-REG OUTCOME) Trial Methodology [3][4]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Patients with T2D and established cardiovascular disease, with an eGFR of ≥30 mL/min/1.73 m².

  • Intervention: Patients were randomized to receive Empagliflozin 10 mg, Empagliflozin 25 mg, or a placebo once daily, in addition to standard of care.

  • Primary Endpoint: The primary outcome was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

  • Key Secondary Endpoints: Included hospitalization for heart failure and a composite renal outcome (progression to macroalbuminuria, doubling of serum creatinine, initiation of renal replacement therapy, or renal death).

  • Safety Assessments: Comprehensive safety monitoring was conducted throughout the trial.

Experimental Workflow

The following diagram illustrates a generalized workflow for a typical phase 3 clinical trial evaluating an SGLT2 inhibitor like Luseogliflozin or Empagliflozin.

Clinical_Trial_Workflow cluster_screening Patient Recruitment & Screening cluster_randomization Baseline & Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Screening Screening of Potential Participants based on Inclusion/Exclusion Criteria Informed_Consent Informed Consent Obtained Screening->Informed_Consent Baseline Baseline Assessments (HbA1c, Weight, BP, etc.) Informed_Consent->Baseline Randomization Randomization (1:1 or 1:1:1) Baseline->Randomization Treatment_Arm_A Treatment Arm A (e.g., Luseogliflozin 2.5mg) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Empagliflozin 10mg) Randomization->Treatment_Arm_B Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up_Visits Regular Follow-up Visits (e.g., Weeks 4, 12, 24, 52) Treatment_Arm_A->Follow_Up_Visits Treatment_Arm_B->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits Data_Collection Collection of Efficacy and Safety Data Follow_Up_Visits->Data_Collection Endpoint_Analysis Primary and Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Safety_Analysis Adverse Event Analysis Data_Collection->Safety_Analysis Reporting Clinical Study Report & Publication Endpoint_Analysis->Reporting Safety_Analysis->Reporting

Generalized Clinical Trial Workflow

Conclusion

Both this compound and Empagliflozin are effective SGLT2 inhibitors for the management of type 2 diabetes. While direct head-to-head comparative data is scarce, evidence from individual clinical trials and network meta-analyses suggests that both agents provide significant improvements in glycemic control and reductions in body weight and blood pressure. Empagliflozin has a more extensive body of evidence demonstrating cardiovascular and renal benefits from large-scale outcome trials. Safety profiles appear to be broadly similar and consistent with the drug class, although some differences in the rates of specific adverse events may exist. The choice between these agents may depend on factors such as local availability, cost, and the specific clinical profile of the patient. Further direct comparative studies are warranted to delineate the nuanced differences between these two important therapeutic options.

References

Luseogliflozin Hydrate: A Comparative Analysis of SGLT2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of luseogliflozin hydrate's selectivity for the sodium-glucose cotransporter 2 (SGLT2) over SGLT1, supported by experimental data. Luseogliflozin is a potent and orally active SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is rooted in its ability to selectively block glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[1][3] This guide will delve into the quantitative measures of its selectivity, compare it with other SGLT2 inhibitors, and detail the experimental methods used for this validation.

Comparative Selectivity of SGLT2 Inhibitors

The selectivity of an SGLT2 inhibitor is a critical pharmacological parameter, as off-target inhibition of SGLT1 can lead to gastrointestinal side effects. SGLT1 is primarily expressed in the small intestine, where it plays a key role in the absorption of glucose and galactose.[4] Therefore, a high selectivity ratio for SGLT2 over SGLT1 is a desirable characteristic for drugs in this class.

Luseogliflozin demonstrates high selectivity for SGLT2. It has an IC50 value of 2.26 nM for SGLT2 and 3990 nM for SGLT1, resulting in a selectivity ratio of approximately 1,765-fold.[5] The following table provides a comparative summary of the in vitro inhibitory activities and selectivity of luseogliflozin and other SGLT2 inhibitors against human SGLT2 and SGLT1.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50)
Luseogliflozin 2.26 [5]3990 [5]~1,765 [5]
Dapagliflozin1.1[4]1390[4]~1,200[4]
Canagliflozin2.2[4]910[4]~414
Empagliflozin--~2,700[4]
Ertugliflozin0.877[4]1960[4]>2,000[4]
Sotagliflozin--~20[6]

Note: IC50 values can vary slightly between different studies and assay conditions. The data presented here is for comparative purposes.

Mechanism of Action: SGLT1 and SGLT2 in Renal Glucose Reabsorption

The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. Under normal physiological conditions, approximately 90% of the filtered glucose is reabsorbed by SGLT2 in the S1 and S2 segments of the proximal tubule. The remaining 10% is reabsorbed by SGLT1 in the S3 segment.[6] SGLT2 inhibitors like luseogliflozin specifically target SGLT2, thereby preventing the majority of renal glucose reabsorption and promoting its excretion in the urine.

cluster_blood Bloodstream cluster_tubule Kidney Proximal Tubule cluster_transporters Transporters Glomerulus Glomerulus (Filtration) S1S2 S1/S2 Segments Glomerulus->S1S2 Glucose S3 S3 Segment S1S2->S3 Remaining Glucose SGLT2 SGLT2 S1S2->SGLT2 ~90% Glucose Reabsorption Urine Urine (Excretion) S3->Urine Glucose SGLT1 SGLT1 S3->SGLT1 ~10% Glucose Reabsorption SGLT2->Glomerulus Reabsorbed Glucose SGLT1->Glomerulus Reabsorbed Glucose Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibits cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells expressing hSGLT1 or hSGLT2 compound_prep 2. Prepare serial dilutions of Luseogliflozin pre_incubation 3. Pre-incubate cells with Luseogliflozin compound_prep->pre_incubation glucose_uptake 4. Add [14C]-AMG to initiate glucose uptake pre_incubation->glucose_uptake stop_reaction 5. Stop uptake by washing with cold buffer glucose_uptake->stop_reaction lysis 6. Lyse cells and measure radioactivity stop_reaction->lysis calculation 7. Calculate % inhibition for each concentration lysis->calculation ic50 8. Determine IC50 value from dose-response curve calculation->ic50

References

A Comparative Benchmarking Guide to Luseogliflozin Hydrate and Other Key SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Luseogliflozin hydrate with other prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin. The data presented is intended to support research and development efforts by offering a clear, data-driven benchmark of these compounds.

Quantitative Comparison of In Vitro Efficacy and Selectivity

The in vitro potency and selectivity of SGLT2 inhibitors are critical parameters determining their therapeutic window and potential for off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) for SGLT2 and SGLT1, along with the calculated selectivity ratio.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1 IC50 / SGLT2 IC50)
Luseogliflozin 2.26[1]3990[1]~1765-fold[1]
Canagliflozin 2.2 - 4.2[2]663 - 770.5[2]~150 to 250-fold[2]
Dapagliflozin 1.11400~1273-fold
Empagliflozin 3.18300>2500-fold

Comparative Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of these inhibitors is essential for predicting their in vivo behavior, including onset and duration of action. The table below outlines key pharmacokinetic parameters observed in human clinical studies.

ParameterLuseogliflozinCanagliflozinDapagliflozinEmpagliflozin
Time to Max. Concentration (Tmax) (hours) 0.625 - 1.00[3]1 - 2[2]~1.0 - 2.0[4]~1.33 - 3.0[5]
Elimination Half-life (t1/2) (hours) ~10[3]10.6 - 13.1[2]~12.9[4]10.3 - 18.8[5]
Oral Bioavailability (%) Well-absorbed (>86% in preclinical models)[2][3]~65%[2]~78%[4]Not explicitly stated, but rapidly absorbed

Experimental Protocols

Determination of IC50 for SGLT1 and SGLT2

The following protocol provides a generalized yet detailed methodology for determining the half-maximal inhibitory concentration (IC50) of SGLT2 inhibitors, based on common practices in the field.

Objective: To quantify the inhibitory potency of test compounds against human SGLT1 and SGLT2 transporters.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Substrate: Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

  • Test Compounds: Luseogliflozin, Canagliflozin, Dapagliflozin, Empagliflozin, and a vehicle control (e.g., DMSO).

  • Buffers:

    • Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

    • Sodium-free uptake buffer (as a negative control, with sodium replaced by choline or N-methyl-D-glucamine).

    • Wash buffer (ice-cold, sodium-free).

  • Scintillation Counter: For quantifying radioactivity.

  • 96-well plates.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture Culture CHO-hSGLT1 and CHO-hSGLT2 cells to confluence in 96-well plates. pre_incubation Wash cells and pre-incubate with varying concentrations of the test inhibitor or vehicle in sodium-containing buffer. cell_culture->pre_incubation Start Assay substrate_addition Add [14C]AMG to initiate the uptake reaction. pre_incubation->substrate_addition incubation Incubate for a defined period (e.g., 1-2 hours) at 37°C. substrate_addition->incubation termination Terminate uptake by rapidly washing cells with ice-cold, sodium-free buffer. incubation->termination lysis Lyse the cells. termination->lysis scintillation Measure radioactivity in the cell lysates using a scintillation counter. lysis->scintillation Measure Uptake calculation Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. scintillation->calculation ic50 Determine the IC50 value by fitting the data to a four-parameter logistic equation. calculation->ic50 Generate Dose-Response Curve

Fig. 1: Experimental workflow for IC50 determination.

Detailed Steps:

  • Cell Seeding: Seed the stably transfected CHO-hSGLT1 and CHO-hSGLT2 cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test SGLT2 inhibitors in the sodium-containing uptake buffer.

  • Pre-incubation: Wash the cell monolayers with buffer and then add the different concentrations of the test compounds or vehicle control to the respective wells. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Add the [14C]AMG solution to each well to start the uptake reaction.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-2 hours) to allow for substrate uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold, sodium-free wash buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the amount of [14C]AMG taken up by the cells. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: SGLT2 Inhibition in the Renal Tubule

SGLT2 inhibitors exert their glucose-lowering effect by targeting the SGLT2 protein, which is predominantly expressed in the S1 segment of the proximal renal tubule. Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.

G cluster_tubule Proximal Renal Tubule glomerulus Glomerular Filtration (Glucose enters filtrate) proximal_tubule Proximal Tubule Lumen glomerulus->proximal_tubule Filtered Glucose sglt2 SGLT2 Transporter proximal_tubule->sglt2 Glucose excretion Urinary Glucose Excretion proximal_tubule->excretion Increased Glucose interstitium Bloodstream (Interstitium) sglt2->interstitium Glucose Reabsorption inhibitor SGLT2 Inhibitor (e.g., Luseogliflozin) inhibitor->sglt2 Inhibits

Fig. 2: Signaling pathway of SGLT2 inhibition.

By competitively inhibiting SGLT2, these drugs block the reabsorption of glucose from the tubular fluid back into the bloodstream. This leads to an increase in urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism also contributes to a modest osmotic diuresis and caloric loss, which can lead to reductions in blood pressure and body weight, respectively.

References

Luseogliflozin Hydrate: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Luseogliflozin hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound in comparison to other SGLT inhibitors. The data is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Executive Summary

Luseogliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1.[1][2] This selectivity is a critical attribute for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition. While extensive data on its selectivity for SGLT1 and SGLT2 is available, comprehensive public information regarding its cross-reactivity against a broader panel of other receptors, enzymes, and ion channels is limited. This guide summarizes the known selectivity profile of Luseogliflozin and provides context by comparing it with other SGLT2 inhibitors.

Selectivity Profile of SGLT Inhibitors

The following table summarizes the in vitro inhibitory activity of Luseogliflozin and other selected SGLT inhibitors against human SGLT1 and SGLT2. The data highlights the high selectivity of Luseogliflozin for SGLT2.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Luseogliflozin 2.3[1]~4060 (calculated)~1765[1]
Canagliflozin4.2663158
Dapagliflozin1.21400>1167
Empagliflozin3.18300>2677
Ipragliflozin7.41890255

Note: The IC50 value for Luseogliflozin against SGLT1 was calculated based on the provided SGLT2 IC50 and selectivity ratio. Another study reported a Ki value of 1.10 nM for Luseogliflozin against human SGLT2.[3]

Broader Cross-Reactivity Profile

A comprehensive screening of Luseogliflozin against a wide panel of off-target proteins (e.g., kinases, G-protein coupled receptors, ion channels) is a crucial step in preclinical safety assessment. Such studies are typically conducted by specialized contract research organizations (CROs) like Eurofins Discovery (e.g., SafetyScreen panels) or CEREP. These panels evaluate the test compound's ability to inhibit or bind to a diverse range of molecular targets at a specified concentration.

Experimental Protocols

In Vitro SGLT Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human SGLT1 and SGLT2.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Glucose Analog: Radiolabeled ([14C]-AMG - alpha-methyl-D-glucopyranoside) or fluorescent (2-NBDG - 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)) glucose analog.

  • Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer or similar, containing NaCl.

  • Assay Buffer (Sodium-free): KRH buffer or similar, with NaCl replaced by choline chloride.

  • Test Compound: Luseogliflozin or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Counter or Fluorescence Plate Reader.

Procedure:

  • Cell Culture: Culture the hSGLT1 or hSGLT2 expressing cells in appropriate media until they reach a suitable confluency for the assay.

  • Cell Plating: Seed the cells into multi-well plates (e.g., 96-well) and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound.

    • Wash the cells with sodium-free buffer to remove endogenous sodium.

    • Add the assay buffer containing the test compound at various concentrations to the cells and incubate for a predetermined period.

  • Glucose Uptake:

    • Add the sodium-containing buffer with the radiolabeled or fluorescent glucose analog to initiate the uptake.

    • Incubate for a specific time to allow for glucose transport into the cells.

  • Termination of Uptake:

    • Rapidly wash the cells with ice-cold sodium-free buffer to stop the uptake and remove extracellular glucose analog.

  • Quantification:

    • Radiolabeled Analog: Lyse the cells and measure the radioactivity using a scintillation counter.

    • Fluorescent Analog: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase Inhibition Assay (General Protocol)

While specific data for Luseogliflozin is unavailable, this section outlines a general protocol for assessing kinase cross-reactivity.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Principle: Many commercial kinase assays are based on the measurement of ATP consumption during the phosphotransferase reaction. A common method is the ADP-Glo™ Kinase Assay (Promega).

Procedure:

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.

    • This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Signal Detection:

    • Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the inhibition data against the compound concentration.

Visualizations

SGLT2_Inhibition_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Reabsorption Sodium Sodium Sodium->SGLT2 Reabsorption Cellular_Glucose Glucose SGLT2->Cellular_Glucose Cellular_Sodium Sodium SGLT2->Cellular_Sodium Urinary_Excretion Increased Urinary Glucose Excretion GLUT2 GLUT2 Blood_Glucose Glucose GLUT2->Blood_Glucose NaK_ATPase Na+/K+ ATPase Potassium_out K+ NaK_ATPase->Potassium_out Blood_Sodium Sodium NaK_ATPase->Blood_Sodium Cellular_Glucose->GLUT2 Transport Cellular_Sodium->NaK_ATPase Transport Potassium_in K+ Potassium_in->NaK_ATPase Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibition Luseogliflozin->Urinary_Excretion Leads to

Caption: SGLT2 Inhibition Signaling Pathway

SGLT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis node1 Culture hSGLT1 and hSGLT2 expressing cell lines node2 Seed cells into multi-well plates node1->node2 node3 Prepare serial dilutions of test compound node4 Incubate cells with test compound node3->node4 node5 Add labeled glucose analog to initiate uptake node4->node5 node6 Wash cells to terminate uptake node5->node6 node7 Quantify glucose uptake (Scintillation/Fluorescence) node8 Calculate % inhibition node7->node8 node9 Determine IC50 values node8->node9 end End node9->end start Start start->node1

Caption: SGLT Inhibition Assay Workflow

References

A Comparative Analysis of the Renal Effects of Luseogliflozin and Lisinopril

Author: BenchChem Technical Support Team. Date: November 2025

In the management of renal health, particularly in the context of diabetes and hypertension, both Luseogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, play crucial roles. This guide provides a detailed comparative analysis of their renal effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Luseogliflozin exerts its effects by inhibiting SGLT2 in the proximal tubules of the kidneys.[1] This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.[1] This primary action not only improves glycemic control but also induces osmotic diuresis and natriuresis, which contribute to a reduction in intraglomerular pressure and blood pressure.[1] Furthermore, Luseogliflozin has been shown to decrease oxygen consumption in renal proximal tubular cells, which may help to alleviate intrarenal hypoxia, a factor in the progression of diabetic kidney disease.[2]

Lisinopril , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II.[3][4][5] Angiotensin II is a potent vasoconstrictor that preferentially constricts the efferent arterioles of the glomeruli, thereby increasing intraglomerular pressure. By reducing angiotensin II levels, lisinopril leads to vasodilation of the efferent arterioles, which lowers glomerular filtration pressure and reduces proteinuria.[3][6] It also decreases the secretion of aldosterone, leading to reduced sodium and water retention.[3][4]

Comparative Renal Effects: Preclinical Data

A key preclinical study in a rat model of type 2 diabetic nephropathy provides a direct comparison of Luseogliflozin, Lisinopril, and their combination. The study highlights the distinct and synergistic effects of these agents on renal function.

Key Findings from a Study in T2DN Rats:
ParameterVehicleLuseogliflozin (10 mg/kg/day)Lisinopril (10 mg/kg/day)Combination Therapy
Glomerular Filtration Rate (GFR) DeclinePrevented the fallPrevented the fallNot explicitly stated, but individual components prevent decline
Proteinuria ProgressiveReducedReducedMore effective reduction than monotherapy
Glomerular Injury PresentReducedReducedMore effective reduction than monotherapy
Renal Fibrosis PresentReducedNo effectMore effective reduction than monotherapy
Blood Pressure UnchangedNo effectSignificantly reducedGreater reduction than lisinopril alone

Data synthesized from a study on T2DN rats.[7]

Clinical Data on Renal Outcomes

While direct head-to-head clinical trials comparing Luseogliflozin and Lisinopril monotherapies on renal endpoints are limited, numerous individual studies provide insights into their respective effects.

Luseogliflozin: Clinical Renal Effects

Clinical trials have demonstrated the renoprotective effects of Luseogliflozin in patients with type 2 diabetes. A multicenter, open-label, prospective observational study showed that over two years, Luseogliflozin treatment was associated with an improvement in the rate of decline of the estimated glomerular filtration rate (eGFR).[8] Another randomized controlled trial in patients with type 2 diabetes and moderate to severe renal impairment suggested that Luseogliflozin may slow the decline of eGFR after an initial dip.[9][10] Retrospective studies have also indicated that Luseogliflozin can help preserve renal function in patients with type 2 diabetes and renal impairment.[11][12]

Study PopulationDurationKey Renal Outcomes with Luseogliflozin
Type 2 Diabetes Patients104 weeksSuppressed decline in eGFR.[8]
Type 2 Diabetes with Moderate-to-Severe Renal Impairment104 weeksNon-significant trend towards a less negative chronic eGFR slope.[9][10]
Type 2 Diabetes with Renal Impairment (Retrospective)12 monthsPreservation of renal function, particularly in patients with lower baseline eGFR.[11][12]
Lisinopril: Clinical Renal Effects

Lisinopril has a well-established role in renal protection, particularly in patients with hypertension and diabetes. Clinical trials have shown that lisinopril can slow the progression of non-diabetic chronic renal diseases.[13] It effectively reduces blood pressure and proteinuria, key risk factors for the progression of kidney disease.[6][14] In patients with moderate to severe primary hypertension, lisinopril has been shown to significantly increase renal blood flow without changing the glomerular filtration rate.[15] However, it is important to note that initiation of lisinopril can be associated with an initial, usually reversible, increase in serum creatinine.[16][17]

Study PopulationDurationKey Renal Outcomes with Lisinopril
Non-diabetic Chronic Renal Disease~22.5 monthsSignificantly slowed the decline in inulin clearance compared to other antihypertensives.[13]
Moderate to Severe Primary HypertensionNot specifiedSignificantly increased renal blood flow; GFR was not changed.[15]
Hypertensive or Heart Failure Patients (Clinical Trials)Not specifiedMinor increases in blood urea nitrogen and serum creatinine were observed in about 2% of patients.[16]

Experimental Protocols

Animal Model of Type 2 Diabetic Nephropathy (T2DN Rats)

A study investigating the effects of Luseogliflozin and Lisinopril utilized a T2DN rat model.[7]

Experimental Design:

  • Animals: 14-month-old male T2DN rats.

  • Groups:

    • Vehicle-treated control.

    • Luseogliflozin (10 mg/kg/day in chow).

    • Lisinopril (10 mg/kg/day in drinking water).

    • Combination therapy (Luseogliflozin and Lisinopril at the same doses).

    • Insulin-treated group.

  • Duration: Chronic treatment.

  • Key Parameters Measured: Blood glucose levels, blood pressure, proteinuria, glomerular filtration rate (GFR), renal histology (glomerular injury, renal fibrosis, protein cast formation), and urinary nephrin excretion.[7]

Signaling Pathways and Experimental Workflows

Luseogliflozin_Mechanism cluster_kidney Kidney Proximal Tubule Luseogliflozin Luseogliflozin SGLT2 SGLT2 Luseogliflozin->SGLT2 Inhibits Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Mediates Urinary Glucose Excretion Urinary Glucose Excretion Glucose Reabsorption->Urinary Glucose Excretion Decreases Osmotic Diuresis Osmotic Diuresis Urinary Glucose Excretion->Osmotic Diuresis Leads to Reduced Intraglomerular Pressure Reduced Intraglomerular Pressure Osmotic Diuresis->Reduced Intraglomerular Pressure Contributes to

Caption: Mechanism of action of Luseogliflozin in the kidney.

Lisinopril_Mechanism cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Lisinopril Lisinopril ACE Angiotensin-Converting Enzyme (ACE) Lisinopril->ACE Inhibits Vasodilation Vasodilation Lisinopril->Vasodilation Promotes Angiotensin II Angiotensin II ACE->Angiotensin II Converts to Angiotensin I Angiotensin I Angiotensin I->ACE Substrate for Efferent Arteriole Vasoconstriction Efferent Arteriole Vasoconstriction Angiotensin II->Efferent Arteriole Vasoconstriction Causes Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Stimulates Increased Intraglomerular Pressure Increased Intraglomerular Pressure Efferent Arteriole Vasoconstriction->Increased Intraglomerular Pressure Leads to Reduced Intraglomerular Pressure Reduced Intraglomerular Pressure Vasodilation->Reduced Intraglomerular Pressure Contributes to

Caption: Mechanism of action of Lisinopril via the RAAS pathway.

Experimental_Workflow Start Start Animal Model 14-month-old male T2DN rats Start->Animal Model Randomization Randomization Animal Model->Randomization Group1 Vehicle Randomization->Group1 Group2 Luseogliflozin Randomization->Group2 Group3 Lisinopril Randomization->Group3 Group4 Combination Randomization->Group4 Treatment Chronic Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Data Collection Measure: - Blood Pressure - Blood Glucose - Proteinuria - GFR Treatment->Data Collection Histology Renal Histological Analysis Data Collection->Histology Analysis Comparative Analysis of Renal Effects Histology->Analysis End End Analysis->End

References

A Mechanistic Showdown: Luseogliflozin Hydrate vs. Sitagliptin in Type 2 Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, luseogliflozin hydrate and sitagliptin represent two distinct and effective oral antihyperglycemic agents. Luseogliflozin is a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitors, while sitagliptin belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] This guide provides a detailed mechanistic comparison of these two agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Two Divergent Pathways

The fundamental difference between luseogliflozin and sitagliptin lies in their mode of action. Luseogliflozin acts on the kidneys, while sitagliptin's primary action is centered on the incretin system.

Luseogliflozin: Inducing Glucosuria through SGLT2 Inhibition

Luseogliflozin is a potent and selective inhibitor of SGLT2, a protein responsible for approximately 90% of glucose reabsorption in the renal proximal tubules.[3][4] By blocking SGLT2, luseogliflozin reduces the reabsorption of filtered glucose from the kidneys, leading to increased urinary glucose excretion (glucosuria).[3][5] This process effectively lowers blood glucose levels in an insulin-independent manner.[5][6] The resulting caloric loss from urinary glucose excretion can also contribute to weight reduction.[3][7]

G cluster_kidney Kidney Proximal Tubule Glomerular Filtration Glomerular Filtration SGLT2 SGLT2 Glomerular Filtration->SGLT2 Glucose Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Urinary Glucose Excretion Urinary Glucose Excretion SGLT2->Urinary Glucose Excretion Reduced Reabsorption Leads to Blood Glucose Blood Glucose Glucose Reabsorption->Blood Glucose Returns Glucose to Blood Lower Blood Glucose Lower Blood Glucose Urinary Glucose Excretion->Lower Blood Glucose Luseogliflozin Luseogliflozin Luseogliflozin->SGLT2 Inhibits

Caption: Mechanism of Luseogliflozin Action.

Sitagliptin: Enhancing Incretin Function through DPP-4 Inhibition

Sitagliptin is a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[8] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP.[11][12] This leads to several downstream effects in a glucose-dependent manner:

  • Increased Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreatic beta-cells to release more insulin.[8][9]

  • Suppressed Glucagon Secretion: Increased GLP-1 levels suppress the pancreatic alpha-cells from releasing glucagon, which in turn reduces hepatic glucose production.[2][8]

G cluster_pancreas Pancreas & Gut Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretins (GLP-1, GIP)->Insulin Secretion (β-cells) Stimulates Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretins (GLP-1, GIP)->Glucagon Secretion (α-cells) Inhibits Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibits Lower Blood Glucose Lower Blood Glucose Insulin Secretion (β-cells)->Lower Blood Glucose Glucagon Secretion (α-cells)->Lower Blood Glucose Reduced Hepatic Glucose Output

Caption: Mechanism of Sitagliptin Action.

Comparative Pharmacodynamic and Efficacy Data

The distinct mechanisms of luseogliflozin and sitagliptin translate into different pharmacodynamic profiles and clinical outcomes.

Effects on Key Metabolic Parameters
ParameterLuseogliflozinSitagliptin
Primary Target SGLT2 in the kidney[3]DPP-4 enzyme[11]
Insulin Dependency Insulin-independent[5]Glucose-dependent insulin secretion[11]
HbA1c Reduction -0.76% to -1.18%[1][13]-0.6% to -1.0%[12]
Fasting Plasma Glucose Significant reduction[4][13]Significant reduction[14][15]
Postprandial Glucose Significant reduction[4][13]Significant reduction[16][17]
Insulin Levels Reduced serum insulin levels[18]Increased insulin secretion[10][12]
Glucagon Levels Generally unaffected[19]Decreased glucagon levels[10][12]
Incretin (GLP-1) Levels Significantly increased[20][19]Increased by 2- to 3-fold[12]
Body Weight Significant reduction[7][19]Neutral effect or slight reduction[2][12]
Blood Pressure Significant reduction in systolic BP[1]May lower blood pressure[12]
Risk of Hypoglycemia Low[5][18]Low when used as monotherapy[9][21]

Note: The values presented are based on various clinical trials and may differ depending on the study population, duration, and concomitant medications.

A study comparing the sequential administration of luseogliflozin and sitagliptin in patients with T2DM found that initiating treatment with luseogliflozin followed by the addition of sitagliptin resulted in a more significant reduction in HbA1c levels over 24 weeks compared to the reverse sequence.[22]

Experimental Protocols: A Glimpse into the Methodology

The clinical effects of these drugs are often evaluated using standardized tests such as the Meal Tolerance Test (MTT) or the Oral Glucose Tolerance Test (OGTT).

Meal Tolerance Test (MTT) Protocol

A study investigating the effects of luseogliflozin on islet hormones and incretins utilized a meal tolerance test.[19]

  • Patient Preparation: Nineteen outpatients with type 2 diabetes, treated only with diet and exercise, were enrolled.

  • Drug Administration: Luseogliflozin was administered for 12 weeks.[19]

  • Test Procedure:

    • After an overnight fast, a standardized test meal is consumed.

    • Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 120, and 180 minutes) post-meal.

  • Analytes Measured:

    • Plasma glucose

    • Serum insulin

    • Glucagon

    • Active GLP-1

  • Data Analysis: The area under the curve (AUC) for each analyte is calculated to assess the overall response to the meal.

G Patient Enrollment Patient Enrollment Baseline Measurements Baseline Measurements Patient Enrollment->Baseline Measurements Drug Administration (12 weeks) Drug Administration (12 weeks) Baseline Measurements->Drug Administration (12 weeks) Meal Tolerance Test Meal Tolerance Test Drug Administration (12 weeks)->Meal Tolerance Test Data Analysis Data Analysis Meal Tolerance Test->Data Analysis

Caption: Experimental Workflow for MTT.

Conclusion: Complementary Approaches to Glycemic Control

Luseogliflozin and sitagliptin offer two distinct yet effective strategies for managing T2DM. Luseogliflozin's insulin-independent mechanism of inducing urinary glucose excretion provides glycemic control along with the added benefits of weight loss and blood pressure reduction.[3][5][7] In contrast, sitagliptin enhances the body's natural glucose-regulating system by amplifying the effects of incretin hormones, thereby improving insulin secretion and suppressing glucagon in a glucose-dependent manner.[2][11]

The choice between these agents, or their potential combination, depends on the individual patient's clinical profile, including their baseline glycemic control, body weight, cardiovascular risk factors, and tolerance to medication. Understanding their fundamental mechanistic differences is paramount for optimizing therapeutic strategies in the management of type 2 diabetes.

References

Safety Operating Guide

Proper Disposal of Luseogliflozin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of luseogliflozin hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, intended for researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, improper disposal can pose a significant risk to both human health and the environment. Adherence to federal, state, and local regulations is mandatory for the disposal of this and all pharmaceutical waste[3][4][5][6].

Hazard and Safety Information

Before handling this compound, it is essential to be familiar with its hazard profile.

Hazard ClassificationDescription
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
Acute Aquatic ToxicityCategory 1 (Very toxic to aquatic life)[1][2]
Chronic Aquatic ToxicityCategory 1 (Very toxic to aquatic life with long lasting effects)[1][2]

Table 1: Hazard classifications for this compound.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to send it to an approved waste disposal plant[1][2][7]. The following steps provide a general framework for laboratory personnel. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

  • Waste Identification and Segregation:

    • Pure this compound (Unused or Expired): This should be treated as a chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Contaminated Materials: Any materials, such as personal protective equipment (PPE), spill cleanup supplies, or empty containers that have come into direct contact with this compound, should also be disposed of as hazardous waste.

    • Solutions: Aqueous solutions containing this compound should not be disposed of down the drain due to its high aquatic toxicity[1][2]. These solutions must be collected in designated, sealed, and properly labeled waste containers.

  • Packaging and Labeling:

    • Place the waste this compound and any contaminated materials into a designated, leak-proof, and chemically compatible waste container.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal contractors.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3][4][5]. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Given its toxicity profile, this compound would likely be managed as a hazardous waste.

It is important to note that state regulations may be more stringent than federal laws[3]. Always consult with your local regulatory agencies and institutional EHS for specific requirements.

Experimental Protocols

This document focuses on the proper disposal procedures for this compound based on available safety and regulatory information. Detailed experimental protocols regarding the environmental fate and degradation of this compound are not publicly available in the context of standard disposal guidelines. Researchers undertaking such studies would need to develop their own specific experimental designs and methodologies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Luseogliflozin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Luseogliflozin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a selective SGLT2 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and minimizing occupational exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust and splashes[1][2][3].
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact[1][3].
Body Protection Impervious clothing or lab coatTo protect skin and personal clothing from contamination[1][2][3].
Respiratory Protection Suitable respirator (e.g., N95 or higher)Required when dust or aerosols may be generated[1][2][3].
Quantitative Safety Data

Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of defined limits, a conservative approach to minimize exposure is recommended.

ParameterValueSource
Occupational Exposure Limit (OEL) Not established[1][2][3]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1]

Standard Operating Procedures for Handling and Disposal

Engineering Controls

To minimize inhalation and contact, the following engineering controls should be in place:

  • Ventilation: Work with this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form[1].

  • Safety Stations: Ensure easy access to a safety shower and an eyewash station[1][3].

Handling Protocols
  • Preparation: Before handling, ensure all required PPE is correctly donned.

  • Dispensing: Avoid the formation of dust and aerosols when weighing or transferring the compound[1].

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the designated work area[1][3].

Accidental Release Measures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use appropriate personal protective equipment. Prevent further leakage if it is safe to do so. Cover the spill with an absorbent, inert material (e.g., diatomite, universal binders)[1][3].

  • Collection: Collect the absorbed material and place it in a sealed container for disposal[1][2].

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly[1][3].

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. All waste must be sent to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Avoid releasing the substance into the environment[1].

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling This compound check_dust Potential for Dust or Aerosol Generation? start->check_dust base_ppe Standard PPE: - Safety Goggles - Protective Gloves - Lab Coat check_dust->base_ppe No full_ppe Full PPE: - Standard PPE - Respiratory Protection check_dust->full_ppe Yes proceed Proceed with Handling Protocol base_ppe->proceed full_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

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